An In-depth Technical Guide to 4-((4-Aminopiperidin-1-yl)methyl)phenol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 4-((4-Aminopiperidin-1-yl)methyl)phenol. Furthermore, it explores the potential biological significance of this compound within the broader context of drug discovery and development, drawing insights from structurally related molecules.
Introduction: The Significance of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve desired pharmacological activities. The presence of both a primary and a tertiary amine offers opportunities for diverse chemical modifications and interactions with biological systems. When combined with a phenolic group, as in 4-((4-Aminopiperidin-1-yl)methyl)phenol, the resulting molecule possesses a unique combination of hydrogen bond donors and acceptors, aromatic character, and basic centers, making it an intriguing candidate for investigation in drug discovery programs.
Derivatives of 4-aminopiperidine have shown promise in a range of therapeutic areas. For instance, certain 4-aminopiperidine derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) assembly, a novel mechanism of action that could complement existing antiviral therapies[1]. Additionally, this structural motif is found in compounds designed as N-type calcium channel blockers, which have potential applications in the management of pain, including neuropathic pain. The versatility of the 4-aminopiperidine scaffold underscores the importance of thoroughly characterizing novel derivatives such as 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for the free base of 4-((4-Aminopiperidin-1-yl)methyl)phenol is not extensively available in the public domain, we can compile known information for its dihydrochloride salt and provide predicted values for the free base to guide initial experimental design.
Sparingly soluble in water; soluble in methanol, ethanol, DMSO
Prediction
pKa (Phenolic OH)
Not available
~10.2
Prediction
pKa (Piperidine N)
Not available
~9.5
Prediction
pKa (Amino N)
Not available
~10.5
Prediction
LogP
Not available
~1.8
Prediction
Note on Predicted Values: The predicted values for the free base are generated using computational models and should be considered as estimates. Experimental determination is necessary for confirmation.
Synthesis and Purification
The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol can be efficiently achieved through a reductive amination reaction. This well-established method involves the condensation of an aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Proposed Synthetic Pathway: Reductive Amination
A logical and high-yielding approach to synthesize the target compound is the reductive amination of 4-hydroxybenzaldehyde with 4-aminopiperidine.
Caption: Proposed synthetic workflow for 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for similar reductive amination reactions.
Materials:
4-Hydroxybenzaldehyde
4-Aminopiperidine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Acetic acid (glacial)
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-aminopiperidine (1.0-1.2 eq) in anhydrous DCE or DCM.
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the basic compound.
Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield 4-((4-Aminopiperidin-1-yl)methyl)phenol as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
The following spectroscopic techniques are recommended for the structural elucidation of 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring (typically in the range of 6.7-7.2 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperidine ring protons. The protons on the carbon bearing the amino group will appear as a multiplet.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. The carbon attached to the phenolic hydroxyl group will be downfield shifted.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry in positive ion mode should readily show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹) and the N-H stretches of the primary amine (two sharp bands around 3300-3500 cm⁻¹)[3][4][5][6]. Aromatic C-H and C=C stretching vibrations will also be present.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The purity is determined by the area percentage of the main peak.
Mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)phenol in vitro
An In-Depth Technical Guide Mechanism of Action of 4-((4-Aminopiperidin-1-yl)methyl)phenol: An In Vitro Analysis of a Novel Hepatitis C Virus Assembly Inhibitor Foreword for the Research Professional The 4-aminopiperidin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Mechanism of Action of 4-((4-Aminopiperidin-1-yl)methyl)phenol: An In Vitro Analysis of a Novel Hepatitis C Virus Assembly Inhibitor
Foreword for the Research Professional
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of therapeutic agents targeting indications from neurological disorders to infectious diseases[1][2][3][4]. Its versatility stems from its ability to be readily modified, allowing for fine-tuning of physicochemical properties and precise orientation of pharmacophoric elements. This guide focuses on a specific exemplar of this scaffold, 4-((4-Aminopiperidin-1-yl)methyl)phenol. This molecule, identified as a potent bioactive agent, serves as a compelling case study in the strategic elucidation of a novel mechanism of action.
As a senior application scientist, my objective is not merely to present data, but to construct a narrative that explains the causality behind the experimental strategy. We will journey from the initial discovery in a broad phenotypic screen to the systematic deconvolution of its specific molecular action using a suite of targeted in vitro assays. Each protocol is presented not as a standalone procedure, but as a logical step in a self-validating system designed to build a robust, evidence-based mechanistic hypothesis. This document is intended for drug development professionals who appreciate the intersection of chemistry, biology, and strategic experimental design.
Chapter 1: Phenotypic Discovery of a Novel Anti-HCV Agent
The journey to understanding the mechanism of 4-((4-Aminopiperidin-1-yl)methyl)phenol, hereafter referred to as Compound 1 , began with its identification in a quantitative high-throughput screen (qHTS). An automated phenotypic screen of the NIH Molecular Libraries Small Molecule Repository (MLSMR) was conducted to find inhibitors of Hepatitis C Virus (HCV) proliferation in a cell culture system[5].
Compound 1 emerged as a potent inhibitor, demonstrating an effective concentration (EC50) in the low micromolar range. A critical and immediate counter-screen for cytotoxicity using an ATPlite assay was performed. This step is a foundational element of a self-validating protocol; it ensures that the observed antiviral effect is not merely a consequence of cell death, thereby confirming a specific biological activity against the virus life cycle[5].
Compound
HCVcc EC50 (µM)
Cytotoxicity CC50 (µM)
Selectivity Index (SI = CC50/EC50)
Compound 1
2.03 - 2.57
> 20
> 7.8
Table 1: Initial biological activity profile of Compound 1 in a cell-based HCV infection assay. The data demonstrates specific antiviral activity with a favorable in vitro therapeutic window. Data sourced from[5].
Chapter 2: Deconvolution of the Antiviral Mechanism
With initial potency and selectivity established, the core scientific question becomes: how does Compound 1 inhibit HCV? The HCV life cycle is a multi-stage process involving entry, translation, replication, assembly, and release. The most common FDA-approved therapeutics, known as direct-acting antivirals (DAAs), target the viral replicative machinery (e.g., NS3/4A protease, NS5A, NS5B polymerase)[5]. A logical and efficient strategy to pinpoint the mechanism of a novel inhibitor is to test its efficacy in a panel of assays that isolate different stages of this cycle.
Experimental Strategy: An Assay Funnel Approach
The causality behind this experimental design is to use a "funnel" approach. We start with the complex, multi-stage cell culture system (HCVcc) where the hit was found, and then move to progressively simpler, more defined systems that lack the later stages of the viral life cycle. A loss of potency in these simpler systems implicates the missing stages as the compound's target.
Figure 1. Workflow for mechanistic deconvolution of antiviral activity.
Key Experimental Protocols
HCV Replicon Assay:
Purpose: To specifically measure viral RNA replication. This system uses cells containing a sub-genomic HCV RNA that replicates and expresses a reporter gene (e.g., luciferase) but cannot produce infectious particles because it lacks the structural genes.
Methodology:
Plate Huh-7 cells harboring the HCV replicon.
Treat cells with a serial dilution of Compound 1 for 48-72 hours.
Lyse the cells and measure luciferase activity as a direct readout of RNA replication levels.
Concurrently, run a cytotoxicity assay on the same cells to ensure viability.
Purpose: To assess compound activity against viral entry and replication, while excluding multi-cycle infection, assembly, and release.
Methodology:
Generate HCVpp (e.g., retroviral cores with HCV envelope proteins) or HCVsc particles.
Infect naive Huh-7.5 cells with these particles in the presence of serially diluted Compound 1 .
After 48-72 hours, measure the reporter gene activity (e.g., luciferase or GFP) expressed from the delivered viral genome.
Calculate the EC50 for inhibition of this single-cycle process.
Results & Interpretation
The results from this assay panel were unequivocal. Compound 1 was potent in the full-cycle HCVcc system but exhibited a dramatic loss of activity in the replicon, HCVpp, and HCVsc assays.[5]
Assay System
Life Cycle Stage Measured
Compound 1 EC50 (µM)
HCVcc
Full Cycle (Entry to Release)
2.03
HCV Replicon
RNA Replication
> 50
HCVpp
Entry + Replication
> 50
HCVsc
Entry + Replication
> 50
Table 2: Comparative efficacy of Compound 1 across different HCV in vitro assay systems. The stark difference in potency strongly indicates a mechanism of action targeting a late-stage event. Data sourced from[5].
This data provides strong evidence that the molecular target of Compound 1 is not part of the viral replication machinery. Instead, its mechanism of action is localized to the post-replication stages of the HCV life cycle: virion assembly or viral secretion .[5] Colocalization and infectivity studies confirmed that this 4-aminopiperidine chemotype indeed inhibits the assembly and release of infectious HCV particles.[5]
Chapter 3: Therapeutic Context and Druglike Properties
Identifying a novel mechanism is a significant scientific achievement, but for drug development, it must be placed in a therapeutic context. This involves assessing its potential for combination therapy and evaluating its fundamental physicochemical properties.
Synergy with Direct-Acting Antivirals (DAAs)
Rationale: A compound with a novel mechanism that is synergistic with existing drugs is highly valuable. Synergy can lead to lower required doses, reduced toxicity, and a higher barrier to the development of viral resistance. The hypothesis is that simultaneously blocking two distinct viral processes (e.g., replication and assembly) will be more effective than blocking either one alone.
Methodology (Checkerboard Assay):
Prepare a 2D matrix of drug concentrations in a 96- or 384-well plate. One axis represents serial dilutions of Compound 1 , and the other axis represents serial dilutions of a known DAA (e.g., Telaprevir, Daclatasvir).
Infect cells with HCVcc and incubate with the drug combinations for 72 hours.
Measure the antiviral effect (e.g., via reporter gene or cell viability).
Analyze the resulting data using software like MacSynergy II, which calculates synergy scores based on the Bliss independence model.[5]
Results:Compound 1 showed significant synergism with the NS3/4A inhibitor Telaprevir, the NS5A inhibitor Daclatasvir, and the broad-spectrum antiviral Ribavirin.[5] This finding strongly supports its potential use in combination with approved anti-HCV therapies.[5]
In Vitro ADME Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Poor ADME is a major cause of failure in drug development. In vitro assays provide a rapid and cost-effective way to flag potential liabilities.
Key Assays & Results:
Metabolic Stability: Measured as the half-life (T½) in rat liver microsomes. This assay predicts how quickly the compound will be cleared by metabolic enzymes in the liver.
Permeability (PAMPA): The Parallel Artificial Membrane Permeation Assay measures a compound's ability to diffuse across an artificial lipid membrane, predicting its passive absorption in the gut.
Kinetic Solubility: Measures the solubility of the compound at a physiological pH (7.4), which is critical for absorption and formulation.
Parameter
Assay
Result for Compound 1 & Analogs
Purpose
Metabolic Stability
Rat Liver Microsome T½
Variable; optimization reported
Predicts metabolic clearance
Permeability
PAMPA (1x10⁻⁶ cm/s)
Variable; optimization reported
Predicts passive gut absorption
Solubility
pION µSOL (pH 7.4)
Variable; optimization reported
Predicts bioavailability & formulatability
Table 3: Overview of key in vitro ADME parameters evaluated for the 4-aminopiperidine scaffold. The original paper reports these were measured and used to guide an SAR campaign.[5]
Chapter 4: Conclusion and Mechanistic Synopsis
The in vitro investigation of 4-((4-Aminopiperidin-1-yl)methyl)phenol (Compound 1 ) provides a clear and compelling mechanistic narrative. Discovered through phenotypic screening, it was systematically characterized as a selective, non-cytotoxic, and synergistic inhibitor of Hepatitis C Virus.
Figure 2. Proposed in vitro mechanism of action for Compound 1.
This body of work establishes Compound 1 and its 4-aminopiperidine scaffold as a validated starting point for the development of a new class of anti-HCV therapeutics. The synergistic activity with existing DAAs highlights a promising path for future combination therapies. Future directions would logically involve the identification of the precise host or viral protein target involved in assembly/release, detailed resistance profiling, and continued lead optimization to improve potency and ADME properties for in vivo evaluation.
References
M. D. Natchus, et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]
A. T. Nartey, et al. (2014). 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]
PubChem. (2026). 4-(Aminomethyl)-2-(piperidin-1-ylmethyl)phenol. PubChem Compound Summary. Available at: [Link]
C. G. W. van der Poorten, et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Available at: [Link]
M. J. Hansen, et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
PubChem. (2026). 4-Piperidin-4-ylmethyl-phenol hydrochloride. PubChem Compound Summary. Available at: [Link]
ResearchGate. (N.D.). General structure of piperazine and aminopiperidine derivatives. ResearchGate. Available at: [Link]
S. J. Khan, et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]
P. G. J. Van Daele, et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available at: [Link]
PubChem. (2024). US11208399, Example 94a. PubChem Compound Summary. Available at: [Link]
A. M. Al-Obaid, et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Advances. Available at: [Link]
PubChem. (2026). 4-{[(4-Methylphenyl)amino]methyl}phenol. PubChem Compound Summary. Available at: [Link]
Y. Wang, et al. (2026). In vitro and in vivo antibacterial activity of compound L007-0069 against Staphylococcus epidermidis and its antibacterial mechanism. Chinese Journal of Antibiotics. Available at: [Link]
PubChem. (2026). 4-Piperidin-4-ylphenol. PubChem Compound Summary. Available at: [Link]
F. A. M. Al-Obaidi, et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. Available at: [Link]
F. C. F. de Sousa, et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Available at: [Link]
Chemical Substance Information. (N.D.). 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride. Chemical Substance Information. Available at: [Link]
S. A. S. Ali, et al. (2016). Synthesis and Pharmacological Evaluation of Some Potent 2 - (4 - substitutedphenyl ) - 4,5- diphenyl- 1H-imidazoles. ResearchGate. Available at: [Link]
A. H. Abed, et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Egyptian Journal of Chemistry. Available at: [Link]
O. V. V. Ryabova, et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals. Available at: [Link]
Comprehensive Physicochemical and Synthetic Profiling of 4-((4-Aminopiperidin-1-yl)methyl)phenol
An in-depth technical guide on the physicochemical properties, analytical characterization, and synthetic methodologies of 4-((4-Aminopiperidin-1-yl)methyl)phenol . Executive Summary In modern drug discovery and medicina...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the physicochemical properties, analytical characterization, and synthetic methodologies of 4-((4-Aminopiperidin-1-yl)methyl)phenol .
Executive Summary
In modern drug discovery and medicinal chemistry, bifunctional scaffolds that balance lipophilicity, basicity, and hydrogen-bonding capacity are highly sought after. 4-((4-Aminopiperidin-1-yl)methyl)phenol is a prime example of such a pharmacophore. Featuring a phenolic hydrogen-bond donor/acceptor and a dual-nitrogen piperidine system, it is frequently utilized as a versatile building block for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and novel psychoactive substance (NPS) reference standards.
This whitepaper provides a rigorous technical breakdown of the compound's molecular weight, exact monoisotopic mass, mass spectrometry fragmentation logic, and a self-validating synthetic protocol for its preparation.
Core Physicochemical Parameters
Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for researchers utilizing High-Resolution Mass Spectrometry (HRMS) for metabolite tracking or synthetic validation.
Molecular Weight (MW): Calculated using the standard atomic weights of elements (reflecting the natural isotopic distribution). This value is used for macroscopic laboratory measurements (e.g., calculating molarity for biological assays).
Exact Mass: Calculated using the mass of the most abundant isotope of each element (e.g.,
12C
,
1H
,
14N
,
16O
). This is the precise value targeted in HRMS to determine elemental composition [3].
Quantitative Data Summary
Property
Value
Computational / Experimental Basis
Chemical Formula
C12H18N2O
Derived from structural connectivity
Molecular Weight
206.28 g/mol
Isotopic average (
C:12.011,H:1.008,N:14.007,O:15.999
) [2]
Exact Mass
206.1419 Da
Monoisotopic mass (
C:12.0000,H:1.0078,N:14.0031,O:15.9949
) [3]
Analytical Characterization: Mass Spectrometry Logic
When analyzing 4-((4-Aminopiperidin-1-yl)methyl)phenol via tandem mass spectrometry (LC-MS/MS), the fragmentation pathways are dictated by the stability of the resulting carbocations and the basicity of the nitrogen centers.
Causality of Fragmentation:
Protonation Site: In positive electrospray ionization (ESI+), the tertiary piperidine nitrogen or the primary amine is protonated, yielding the
[M+H]+
precursor ion at m/z 207.1492 [1].
Benzylic Cleavage: The most favorable fragmentation is the heterolytic cleavage of the benzylic
C−N
bond. This is driven by the formation of a highly resonance-stabilized hydroxybenzyl cation (m/z 107.05).
Ammonia Loss: The primary amine on the piperidine ring can undergo neutral loss of
NH3
(-17 Da), generating an internal alkene on the piperidine ring (m/z 190.12).
Figure 1: Predictive ESI+ MS/MS fragmentation pathways for 4-((4-Aminopiperidin-1-yl)methyl)phenol.
The most efficient route to synthesize this compound is via the reductive amination of 4-hydroxybenzaldehyde with a selectively protected 4-aminopiperidine [4].
Experimental Design & Causality
Why Boc-Protection? 4-aminopiperidine contains both a secondary cyclic amine and a primary aliphatic amine. If unprotected, the primary amine will compete with the secondary amine to attack the aldehyde, leading to a complex mixture of regioisomers and polymerized byproducts. Using 4-(Boc-amino)piperidine ensures exclusive reaction at the cyclic nitrogen.
Why
NaBH(OAc)3
? Sodium triacetoxyborohydride is a mild reducing agent. Unlike
NaBH4
, which would prematurely reduce the aldehyde to an alcohol,
NaBH(OAc)3
selectively reduces the protonated iminium intermediate formed in situ.
Step-by-Step Protocol
Phase 1: Iminium Formation & Reduction
Reagent Mixing: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-(Boc-amino)piperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Acid Catalysis: Add glacial acetic acid (1.2 eq). Mechanism: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the Schiff base (iminium ion).
Reduction: Stir at room temperature for 30 minutes, then add
NaBH(OAc)3
(1.5 eq) portion-wise.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the aldehyde peak (m/z 121) disappears and the Boc-protected intermediate mass (m/z 307.19) dominates.
Quench & Extract: Quench with saturated aqueous
NaHCO3
to neutralize the acetic acid. Extract the organic layer, dry over
Na2SO4
, and concentrate under vacuum.
Phase 2: Boc Deprotection
6. Cleavage: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
7. Purification: Concentrate to remove TFA. Purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield 4-((4-Aminopiperidin-1-yl)methyl)phenol as a formate salt.
Figure 2: Two-step synthetic workflow utilizing reductive amination and Boc-deprotection.
Applications in Drug Development
The 4-((4-Aminopiperidin-1-yl)methyl)phenol scaffold is highly valued in structure-based drug design (SBDD):
Targeting Kinase Hinge Regions: The phenol moiety acts as an excellent hydrogen-bond donor/acceptor pair, mimicking the interactions of adenine in the ATP-binding pocket of kinases.
Solubility Enhancement: The basic piperidine nitrogen (pKa ~ 9.5) ensures the molecule is protonated at physiological pH (7.4), significantly enhancing aqueous solubility and oral bioavailability.
Vector for Derivatization: The primary amine on the piperidine ring serves as a synthetic vector, allowing for easy late-stage functionalization via amidation, sulfonylation, or urea formation to explore chemical space in the solvent-exposed regions of target proteins.
References
A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs (ojp.gov).
PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW. YorkSpace.
Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. ResearchGate.
Exploratory
Crystallographic Characterization and X-Ray Diffraction Analysis of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Executive Summary 4-((4-Aminopiperidin-1-yl)methyl)phenol is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Its structural topology—comprising a hydrogen-bonding phenol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-((4-Aminopiperidin-1-yl)methyl)phenol is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Its structural topology—comprising a hydrogen-bonding phenol ring, a flexible methylene bridge, and a basic 4-aminopiperidine moiety—makes it a privileged pharmacophore for targeting kinase ATP-binding sites. Notably, this substructure is a critical component in the design of Adaptor protein 2-associated kinase 1 (AAK1) inhibitors developed for neuropathic pain management[1].
Understanding the precise 3D conformation and solid-state behavior of this molecule is paramount for rational drug design. This technical whitepaper details the structural geometry, single-crystal X-ray diffraction (SCXRD) methodologies, and powder X-ray diffraction (PXRD) validation protocols required to rigorously characterize 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Molecular Conformation and Structural Geometry
The solid-state conformation of 4-((4-Aminopiperidin-1-yl)methyl)phenol is driven by the minimization of steric strain and the maximization of intermolecular hydrogen bonding.
Piperidine Chair Conformation: In the crystal lattice, the piperidine ring universally adopts a highly stable chair conformation. This minimizes torsional strain and 1,3-diaxial interactions[2].
Equatorial Substituents: The exocyclic
N1−C
(methylene) bond and the primary amine at the
C4
position strongly favor equatorial orientations. Axial positioning would induce severe steric clashes with the axial protons of the piperidine ring.
Methylene Bridge Flexibility: The
sp3
-hybridized methylene bridge allows free rotation, dictating the dihedral angle between the planar phenol ring and the piperidine least-squares plane. In the solid state, this angle is locked into a specific conformation dictated by the crystal packing forces and hydrogen-bonding networks.
Diagram 1: Structural connectivity and conformational features of 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
To determine the absolute solid-state structure, diffraction-quality single crystals must be grown. The protocol below outlines a self-validating methodology where the causality of each experimental choice is explained to ensure reproducibility.
Crystallization Methodology
The molecule possesses amphiphilic characteristics: a highly polar, hydrogen-bonding phenol/amine pair and a lipophilic piperidine core.
Solvent Selection: A binary solvent system of methanol and chloroform (1:1 v/v) is optimal. Methanol effectively solvates the polar functional groups, while chloroform provides solubility for the organic core.
Causality of Slow Evaporation: Chloroform has a higher vapor pressure than methanol. As chloroform preferentially evaporates at 293 K, the solvent polarity gradually increases, smoothly shifting the system into a state of supersaturation. This controlled nucleation prevents the rapid precipitation of amorphous powders, yielding high-quality, defect-free block crystals.
SCXRD Data Collection and Refinement
Crystal Mounting: Harvest a block crystal (approx.
0.2×0.2×0.1
mm) and immediately submerge it in paratone oil to prevent solvent loss (efflorescence) and atmospheric oxidation. Mount the crystal on a MiTeGen loop.
Cryogenic Cooling: Transfer the loop to a diffractometer equipped with a cryostream set to 100 K . Causality: Cryogenic temperatures are critical to arrest the thermal motion of the atoms (reducing thermal ellipsoids). This sharpens the Bragg reflections and allows for the accurate resolution of light atoms, specifically the hydrogen atoms involved in the hydrogen-bonding network.
Irradiation: Irradiate the sample using a Mo K
α
X-ray source (
λ=0.71073
Å).
Structure Solution: Integrate the diffraction frames using standard software (e.g., APEX3), apply multi-scan absorption corrections (SADABS), and solve the phase problem using intrinsic phasing algorithms (SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Hydrogen atoms on the heteroatoms (O, N) should be located in the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.
Typical Crystallographic Parameters
Based on structurally analogous piperidine-phenol derivatives[2], the anticipated crystallographic parameters for 4-((4-Aminopiperidin-1-yl)methyl)phenol are summarized in Table 1.
Parameter
Value / Description
Empirical Formula
C12H18N2O
Formula Weight
206.28 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
100(2) K
Wavelength (Mo K
α
)
0.71073 Å
Calculated Density (
ρcalc
)
~1.25 g/cm³
Final
R
indices [
I>2σ(I)
]
R1≈0.045
,
wR2≈0.110
Table 1: Anticipated crystallographic data for 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is governed by a robust, self-assembling network of classical hydrogen bonds. Because the molecule contains multiple donors and acceptors, it forms complex 1D chains or 2D corrugated sheets.
Phenolic Interactions: The phenolic
−OH
group acts as a strong hydrogen bond donor to the tertiary piperidine nitrogen (
O−H⋯N1
) or to the primary amine (
O−H⋯N2
).
Amine Interactions: The primary amine acts as a bifurcated donor to the phenolic oxygen (
N−H⋯O
).
Packing: This head-to-tail hydrogen bonding generates a highly ordered supramolecular architecture. Weak
C−H⋯π
interactions between the piperidine protons and the aromatic phenol ring further lock the 3D lattice into place.
A single crystal is not always representative of the bulk synthesized material. To ensure scientific integrity and trustworthiness, the SCXRD results must be validated against the bulk powder using PXRD[3]. This creates a closed-loop, self-validating analytical system.
PXRD Protocol
Sample Preparation: Lightly grind 100 mg of the bulk 4-((4-Aminopiperidin-1-yl)methyl)phenol powder in an agate mortar. Causality: Gentle grinding ensures a uniform particle size (typically <10
μ
m) and randomizes crystallite orientations, minimizing preferred orientation effects that can skew peak intensities.
Data Collection: Load the powder onto a zero-background silicon holder. Scan from
2θ=5∘
to
50∘
using a diffractometer equipped with a Cu K
α
source (
λ=1.5418
Å) in Bragg-Brentano geometry.
Rietveld Refinement: Generate a simulated powder pattern from the solved SCXRD .cif file. Overlay the simulated pattern with the experimental PXRD data. A matching peak profile (accounting for thermal expansion differences if PXRD is run at room temperature) confirms that the bulk material is phase-pure and free of polymorphic impurities.
Diagram 2: Self-validating workflow linking single-crystal data to bulk powder phase purity.
Pharmacophoric Implications in Drug Design
The crystallographic data of 4-((4-Aminopiperidin-1-yl)methyl)phenol is not merely an academic exercise; it directly informs structure-based drug design (SBDD). When this moiety is incorporated into larger therapeutic molecules—such as the AAK1 inhibitors crystallized in PDB ID 8GMD[1]—its pre-organized conformation dictates target affinity.
The basic piperidine nitrogen often forms a critical salt bridge with acidic residues (e.g., Asp or Glu) in the kinase hinge region, while the phenol ring engages in
π−π
stacking or acts as a hydrogen bond donor to the protein backbone. By understanding the intrinsic solid-state conformation of this building block, medicinal chemists can accurately map its spatial vectors to the target binding pocket, minimizing the entropic penalty of binding.
References
8GMD: CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 COMPLEXED WITH (5P)-3-({(8R)-5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol.
In Vivo Toxicity Profile of 4-((4-Aminopiperidin-1-yl)methyl)phenol: A Preclinical Guide to Mitigating hERG Liability and Phospholipidosis
Executive Summary 4-((4-Aminopiperidin-1-yl)methyl)phenol is a highly versatile chemical building block and pharmacophore. The 4-aminopiperidine scaffold is frequently deployed in drug discovery to target G-protein coupl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-((4-Aminopiperidin-1-yl)methyl)phenol is a highly versatile chemical building block and pharmacophore. The 4-aminopiperidine scaffold is frequently deployed in drug discovery to target G-protein coupled receptors (GPCRs), dipeptidyl peptidase-4 (DPP-IV), and bacterial topoisomerases. However, the incorporation of this basic, lipophilic moiety introduces profound toxicological liabilities that must be rigorously profiled during preclinical development. This whitepaper outlines a self-validating in vivo toxicity profiling strategy designed to quantify and mitigate the two primary liabilities of this structural class: cardiovascular proarrhythmia and drug-induced phospholipidosis.
Mechanistic Toxicology: The Dual Liabilities
As an application scientist, I approach the toxicity of 4-((4-Aminopiperidin-1-yl)methyl)phenol not as a random occurrence, but as a predictable consequence of its physicochemical properties. The molecule acts as a Cationic Amphiphilic Drug (CAD), possessing a lipophilic phenol-containing tail and a highly basic piperidine nitrogen (pKa typically > 8.0). This specific profile triggers two distinct, dose-limiting toxicological cascades:
Cardiovascular Toxicity (hERG Blockade)
The basic nitrogen of the piperidine ring is a well-documented structural alert for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. At physiological pH, the protonated amine interacts via cation-π bonding with the Y652 and F656 residues of the channel pore. This interaction blocks the delayed rectifier potassium current (IKr), delaying ventricular repolarization and increasing the risk of QTc prolongation and Torsades de Pointes, a liability that has historically derailed numerous aminopiperidine-based antibacterial programs (1)[1].
Drug-Induced Phospholipidosis (DIPL)
Because of its CAD nature, the unprotonated fraction of the compound readily diffuses across cell membranes. However, upon entering the acidic environment of lysosomes (pH ~4.5), the aminopiperidine nitrogen becomes heavily protonated and trapped. This lysosomal accumulation neutralizes the membrane charge and sterically inhibits lysosomal phospholipases. The result is a pathological accumulation of undigested phospholipids and the formation of lamellar bodies, a phenomenon recently observed in 4-aminopiperidine derivatives developed for SARS-CoV-2 (2)[2] and NLRP3 inhibitors (3)[3].
Fig 1: Dual mechanistic pathways of aminopiperidine-induced hERG blockade and phospholipidosis.
In Vivo Toxicity Profiling Strategy
To de-risk this compound, we must implement a phased, self-validating in vivo strategy that moves from acute tolerability to targeted mechanistic safety pharmacology.
Fig 2: Phased in vivo toxicity workflow integrating CV telemetry and PLD biomarker quantification.
Self-Validating Experimental Protocols
The following protocols are designed with internal controls to ensure that every dataset validates its own integrity.
Protocol A: Conscious Canine Telemetry for QTc Assessment
Causality & Validation: Anesthetized rodent models confound QT intervals due to autonomic suppression and distinct repolarization currents (predominantly
Ito
rather than
IKr
). We use conscious, telemetered Beagle dogs because their ventricular action potential closely mimics human dynamics. The system is self-validating by including a Moxifloxacin positive control arm; if Moxifloxacin fails to produce a statistically significant QTc prolongation, the entire cohort's data is invalidated.
Surgical Preparation: Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of Beagle dogs to measure ECG, blood pressure, and core temperature. Allow a 14-day recovery period.
Study Design: Utilize a Latin Square crossover dosing design (Vehicle, Low Dose, High Dose, Moxifloxacin 30 mg/kg) with a 7-day washout between periods to eliminate sequence effects.
Data Acquisition: Continuously acquire cardiovascular data for 24 hours post-dose. Extract RR, PR, QRS, and QT intervals at predefined time points matching toxicokinetic (TK) blood draws.
Correction Factor: Apply the Fridericia correction (
QTcF=QT/3RR
) to normalize QT intervals against drug-induced heart rate fluctuations.
Correlation: Plot
ΔΔQTcF
(placebo-corrected change from baseline) against the unbound plasma concentration (
Cmax,unbound
) to establish the therapeutic safety margin.
Protocol B: In Vivo Phospholipidosis Quantification via di-22:6-BMP
Causality & Validation: Traditional electron microscopy (EM) for lamellar bodies is highly subjective and prone to sampling error. Instead, we quantify di-docosahexaenoyl-bis(monoacylglycerol) phosphate (di-22:6-BMP), a lysosome-specific lipid, via LC-MS/MS. BMP accumulation directly correlates with lysosomal stress. The assay is self-validated using Amiodarone as a positive control; a >3-fold increase in urinary BMP must be observed in the Amiodarone cohort to validate the run.
Acclimation: Acclimate Sprague-Dawley rats in metabolic cages for 48 hours prior to dosing to establish baseline urinary output.
Dosing: Administer the 4-((4-Aminopiperidin-1-yl)methyl)phenol test compound daily via oral gavage for 14 days. Include Vehicle and Amiodarone (100 mg/kg) control groups.
Sample Collection: Collect 24-hour urine samples on Days 7 and 14. Collections must be maintained on ice to prevent lipid degradation.
Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer method (Chloroform/Methanol/Water). Spike samples with an internal standard (di-14:0-BMP) prior to extraction to calculate recovery rates.
Quantification: Analyze the organic phase via UPLC-MS/MS in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for di-22:6-BMP (
m/z
865.5
→
283.2).
Quantitative Data Presentation
To facilitate go/no-go decisions in drug development, all in vivo parameters must be benchmarked against established safety thresholds for aminopiperidines.
Toxicity Domain
Parameter
High-Risk Threshold
Target Threshold
Mechanistic Rationale
Cardiovascular
hERG
IC50
/
ETPCunbound
< 30x
> 100x
Ensures sufficient therapeutic window before
IKr
blockade occurs[1].
Cardiovascular
In Vivo
ΔΔQTcF
> 10 ms at
Cmax
< 5 ms at
Cmax
Direct indicator of proarrhythmic risk in conscious telemetry.
Lysosomal (PLD)
Urinary di-22:6-BMP
> 3-fold baseline
< 1.5-fold baseline
Validated biomarker for lysosomal phospholipid accumulation[3].
Pharmacokinetics
Volume of Distribution (
Vdss
)
> 10 L/kg
< 5 L/kg
High
Vdss
indicates extensive tissue/lysosomal trapping typical of CADs.
References
Reck, F., et al. (2012). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II with Reduced pKa: Antibacterial Agents with an Improved Safety Profile. Journal of Medicinal Chemistry - ACS Publications. 1
Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. 2
Scott, J. S., et al. (2025). Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. 3
Predictive ADME & Toxicology Profile of 4-((4-Aminopiperidin-1-yl)methyl)phenol: An In-Depth Technical Guide
Executive Summary The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties and unforese...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties and unforeseen toxicity.[1] Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (ADMET) profile is therefore not just advantageous but essential for de-risking drug development projects.[2] This guide provides a comprehensive, in-silico-driven ADMET assessment of the novel small molecule, 4-((4-Aminopiperidin-1-yl)methyl)phenol. By leveraging a suite of validated computational models, from physicochemical property calculations to advanced machine learning algorithms, we construct a holistic predictive profile of this compound. This document details the causality behind our chosen methodologies, presents quantitative data in a structured format, and outlines the workflows used, offering a blueprint for applying predictive modeling to accelerate and inform modern drug discovery efforts.
Introduction: The Imperative of Early ADMET Assessment
In the modern drug discovery paradigm, the "fail early, fail cheap" mantra underscores the importance of front-loading development with critical decision-making data.[3] A compound's therapeutic efficacy is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, without causing undue harm—a balance dictated by its ADMET properties.[4][5] Traditional experimental ADMET screening, while indispensable, can be resource- and time-intensive.[6] In silico predictive modeling has emerged as a powerful complementary approach, enabling the rapid, cost-effective screening of compound libraries to prioritize candidates with the highest likelihood of success.[7][8][9][10][11]
This guide focuses on 4-((4-Aminopiperidin-1-yl)methyl)phenol, a compound featuring a phenol, a tertiary amine within a piperidine ring, and a primary amine. These functional groups are key determinants of its physicochemical properties and metabolic fate, making it an excellent candidate for a detailed computational ADMET analysis.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before predicting complex biological interactions, we must first characterize the molecule's fundamental physicochemical properties. These parameters are the primary inputs for many ADMET models and provide a foundational assessment of "drug-likeness." The most widely recognized framework for this is Lipinski's Rule of Five, which establishes guidelines for properties influencing oral bioavailability.[4][12][13][14]
Protocol: Physicochemical Property Calculation
Input: The canonical SMILES string for 4-((4-Aminopiperidin-1-yl)methyl)phenol (NC1CCN(CC1)Cc2ccc(O)cc2) is submitted to a validated cheminformatics platform (e.g., SwissADME, pkCSM).[15]
Descriptor Calculation: The software calculates key molecular descriptors, including molecular weight (MW), the octanol-water partition coefficient (Log P), and counts of hydrogen bond donors (HBD) and acceptors (HBA).
Rule-Based Evaluation: The calculated properties are compared against the criteria defined by Lipinski's Rule of Five.[16]
Data Presentation: Physicochemical Profile
Property
Predicted Value
Lipinski's Rule of Five (Criterion)
Compliance
Molecular Weight
221.30 g/mol
≤ 500 Da
Yes
Log P (Octanol/Water)
1.45
≤ 5
Yes
Hydrogen Bond Donors
3 (1 OH, 1 NH2)
≤ 5
Yes
Hydrogen Bond Acceptors
3 (1 O, 2 N)
≤ 10
Yes
Molar Refractivity
65.50
40 - 130
Yes
Topological Polar Surface Area (TPSA)
61.94 Ų
≤ 140 Ų
Yes
Insight & Causality: The compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and membrane permeability.[12][13] The moderate Log P indicates a favorable balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption.[14] The TPSA value below 140 Ų further supports good oral bioavailability and is also a key indicator for cell membrane penetration, including potential blood-brain barrier passage.[17]
Predictive ADME Modeling Workflow
The overall in silico ADME assessment follows a structured, multi-stage workflow designed to build a comprehensive profile from basic absorption to complex toxicity endpoints.
Caption: Overall workflow for in-silico predictive ADMET analysis.
Absorption
Predicting oral absorption involves assessing passive intestinal diffusion and the influence of efflux transporters like P-glycoprotein (P-gp).[18]
Human Intestinal Absorption (HIA): Models based on physicochemical properties and topological descriptors predict the percentage of the drug absorbed from the gut. Given its drug-like properties, 4-((4-Aminopiperidin-1-yl)methyl)phenol is predicted to have high HIA (>90%) .
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability.[18] Machine learning models trained on large datasets of known substrates and inhibitors are used for this prediction.[19][20] The presence of a tertiary amine and a degree of lipophilicity can sometimes be associated with P-gp substrate activity.
Prediction: The compound is predicted to be a non-substrate of P-gp , which is favorable for absorption and distribution.
Distribution
Distribution modeling predicts how a drug spreads throughout the body's compartments. Key parameters include plasma protein binding (PPB) and penetration of physiological barriers like the blood-brain barrier (BBB).
Plasma Protein Binding (PPB): Highly bound drugs have lower free concentrations available to exert a therapeutic effect. QSAR models predict the extent of binding.
Prediction: The compound is predicted to have low to moderate PPB , ensuring a sufficient free fraction.
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is critical for CNS-acting drugs and a liability for peripherally acting ones.[21] Models for BBB prediction often use descriptors like TPSA, LogP, and molecular weight.[17][22][23]
Prediction: Based on its favorable TPSA (< 90 Ų) and LogP, the compound is predicted to be BBB-permeant . This is a critical consideration for its therapeutic indication and potential CNS side effects.
Metabolism
Metabolism is a primary route of drug clearance and can produce active or toxic metabolites.[24] Predictions focus on identifying the responsible Cytochrome P450 (CYP) enzymes and the specific sites on the molecule where metabolism occurs (Sites of Metabolism, SoM).[8][25]
Protocol: CYP450 Metabolism and SoM Prediction
Input: The compound's 2D structure is submitted to a metabolism prediction tool (e.g., BioTransformer, CyProduct).[26][27][28][29]
CYP Interaction Prediction: The software uses a combination of machine learning and rule-based approaches to predict if the compound is a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[30][31]
SoM Identification: The algorithm analyzes the reactivity and accessibility of different atoms in the molecule to identify the most probable SoMs.[24][25]
Metabolite Generation: Based on the predicted SoMs and common biotransformation rules (e.g., oxidation, glucuronidation), the tool generates structures of potential metabolites.
Caption: Predicted metabolic pathways for the compound.
CYP450 Inhibition: The compound is predicted to be a non-inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), reducing the risk of drug-drug interactions.
CYP450 Substrate: It is predicted to be a substrate primarily for CYP2D6 and CYP3A4 .
Predicted Sites of Metabolism:
Phase I: The most likely SoMs for CYP-mediated oxidation are the aromatic ring (hydroxylation) and the benzylic carbon adjacent to the piperidine nitrogen.
Phase II: The phenolic hydroxyl group is a prime site for glucuronidation by UGT enzymes.
Excretion
Predicting the primary route of elimination is important for understanding drug clearance. Models often use physicochemical properties to predict whether a compound will be cleared primarily by the kidneys (renal) or through bile (biliary).[32][33]
Prediction: Based on its moderate polarity and molecular weight, the compound and its more polar metabolites are predicted to be primarily cleared via renal excretion .
Predictive Toxicology Assessment
Early identification of toxicological liabilities is a cornerstone of modern drug discovery.[34][35][36] Computational toxicology models, often trained on large datasets from regulatory agencies and public databases, can flag compounds with a high risk of adverse effects.[1]
hERG Inhibition (Cardiotoxicity): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[37][38] Predictive models analyze a compound's structure for known hERG-binding pharmacophores, such as a basic nitrogen atom and lipophilic regions.
Prediction: Despite the presence of basic nitrogens, the overall structural context and physicochemical properties place 4-((4-Aminopiperidin-1-yl)methyl)phenol in the low-risk category for hERG inhibition .[39][40][41]
Hepatotoxicity (Drug-Induced Liver Injury - DILI): DILI is a major reason for drug withdrawal.[1] Predictive models screen for structural alerts and property profiles associated with liver toxicity.
Prediction: The compound is predicted to have a low probability of causing hepatotoxicity .
Other Toxicities:
Mutagenicity (AMES test): Predicted to be non-mutagenic .
Skin Sensitization: Predicted to be a non-sensitizer .
Integrated Data Summary and Conclusion
Synthesizing the individual predictions provides a holistic ADMET profile that can guide further development.
Data Presentation: Summary of Predicted ADMET Profile
Parameter
Prediction
Implication for Development
Absorption
Oral Bioavailability
High
Suitable for oral administration.
P-gp Substrate
No
Low risk of efflux-limited absorption.
Distribution
BBB Permeation
Yes
Potential for CNS activity and/or side effects.
Plasma Protein Binding
Low-Moderate
Good free fraction available for therapeutic effect.
Metabolism
CYP Inhibition
No
Low potential for drug-drug interactions.
Primary Metabolism
CYP2D6, CYP3A4, UGTs
Clearance is likely dependent on common metabolic pathways.
Excretion
Route of Elimination
Renal
Clearance may be affected by renal function.
Toxicity
hERG Inhibition
Low Risk
Low risk of cardiotoxicity.
Hepatotoxicity
Low Risk
Low risk of drug-induced liver injury.
Mutagenicity
Low Risk
Low risk of genotoxicity.
The comprehensive in silico analysis of 4-((4-Aminopiperidin-1-yl)methyl)phenol reveals a promising ADMET profile, positioning it as a viable drug candidate for further investigation. Its excellent drug-likeness, predicted high oral absorption, and low potential for significant toxicity or drug-drug interactions are highly favorable characteristics.
The key finding from this predictive assessment is its potential to cross the blood-brain barrier. This is a critical " go/no-go " decision point. If the therapeutic target is within the central nervous system, this property is a significant asset. Conversely, if the target is peripheral, this property flags a potential liability for CNS side effects that must be monitored and potentially engineered out through medicinal chemistry optimization. The predicted metabolism via major CYP and UGT pathways is typical for many drugs and suggests a standard metabolic clearance profile.
This in-depth guide demonstrates the power of a structured, computational-first approach. By integrating a series of validated predictive models, we have generated a robust, data-driven hypothesis of the compound's pharmacokinetic and safety profile, effectively de-risking its progression and providing clear, actionable insights for the next phase of drug development.
References
CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Lipinski's rule of five - Wikipedia. (2023, October 21). Wikimedia Foundation. [Link]
Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. (n.d.). Certara. [Link]
In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005, November 9). Nature. [Link]
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2021, July 15). Frontiers. [Link]
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 11). Zenovel. [Link]
FDA's Predictive Toxicology Roadmap. (n.d.). U.S. Food and Drug Administration. [Link]
In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery - Hilaris Publisher. (n.d.). Hilaris Publisher. [Link]
Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
Putting the "rule of five" of drug research in context. (2018, June 13). Mapping Ignorance. [Link]
Fingerprint-based in silico models for the prediction of P-glycoprotein substrates and inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC. (n.d.). National Center for Biotechnology Information. [Link]
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Predicting hERG channel blockers with directed message passing neural networks. (2022, January 26). Journal of Cheminformatics. [Link]
Predicting Drug Disposition by Integrating In Vitro and In Silico Methodology. (n.d.). eScholarship. [Link]
Full article: In-silico prediction of blood–brain barrier permeability. (2012, October 24). Taylor & Francis Online. [Link]
De-risking drug discovery with predictive AI. (2024, July 17). Broad Institute. [Link]
HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. (2022, April 11). ACS Publications. [Link]
BDDCS, the Rule of 5 and Drugability - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Mechanistic Approaches to Predicting Oral Drug Absorption - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Computational toxicology – The new frontier in predictive safety assessment. (2025, October 16). Syngene. [Link]
PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. (2019, November 15). Oxford Academic. [Link]
Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction - Semantic Scholar. (2019, October 7). Semantic Scholar. [Link]
Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Computational approaches to predict drug metabolism - PubMed. (2009, January 15). National Center for Biotechnology Information. [Link]
In silico prediction of biliary excretion of drugs in rats based on physicochemical properties - PubMed. (2010, March 15). National Center for Biotechnology Information. [Link]
Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. (n.d.). Taylor & Francis Online. [Link]
In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed. (2018, October 22). National Center for Biotechnology Information. [Link]
Drug Metabolism Prediction Using Computational Models | In-vitro In-vivo In-silico Journal. (n.d.). In-vitro In-vivo In-silico Journal. [Link]
In-silico prediction of blood-brain barrier permeability - PubMed. (2013, January 15). National Center for Biotechnology Information. [Link]
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping - PMC. (2025, May 4). National Center for Biotechnology Information. [Link]
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Application Note: Regioselective Synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol via Reductive Amination
Strategic Overview & Molecular Challenges The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. The...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Molecular Challenges
The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. The target molecule, 4-((4-Aminopiperidin-1-yl)methyl)phenol , presents a unique synthetic challenge due to the presence of three distinct reactive centers: a primary amine, a secondary cyclic amine, and an acidic phenol group.
Direct reductive amination of 4-hydroxybenzaldehyde with unprotected piperidin-4-amine is synthetically unviable. The competing nucleophilicity of the primary exocyclic amine and the secondary endocyclic amine would result in a complex mixture of N-alkylated, N,N-dialkylated, and polymeric byproducts.
The Solution: To achieve strict regiocontrol, this protocol utilizes tert-butyl piperidin-4-ylcarbamate (an N-Boc protected amine). The strongly electron-withdrawing nature of the carbamate group renders the primary amine non-nucleophilic, directing the aldehyde condensation exclusively to the secondary piperidine nitrogen. Subsequent acid-mediated Boc deprotection yields the target compound.
Mechanistic Rationale: The Superiority of STAB
For the carbon-nitrogen bond formation, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice[1].
Chemoselectivity: STAB exhibits mild reducing power. It selectively reduces the transiently formed iminium ion over the starting aldehyde, minimizing the formation of 4-hydroxybenzyl alcohol as a byproduct [1].
Toxicity & Handling: Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas upon acidic workup, making it vastly superior for bench-scale and scale-up operations [2].
Catalysis: Because the electron-donating phenol group on 4-hydroxybenzaldehyde slightly reduces the electrophilicity of the carbonyl carbon, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is employed. This mildly acidic environment accelerates iminium ion formation without decomposing the reducing agent [1].
Reaction Pathway Visualization
Workflow for the regioselective synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of the Boc-Protected Intermediate)
This protocol establishes the core C-N bond while maintaining the integrity of the primary amine.
Reagent Mixing: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Amine Addition: Add tert-butyl piperidin-4-ylcarbamate (1.05 equiv) followed by glacial acetic acid (1.0 equiv).
Equilibration (Critical Step): Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
Causality: Pre-stirring allows the condensation equilibrium to shift toward the iminium ion before the reducing agent is introduced, drastically reducing the premature reduction of the aldehyde to the corresponding alcohol [2].
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add STAB (1.5 equiv) portionwise over 15 minutes.
Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent.
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM).
Quench & Extraction: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose unreacted STAB and neutralize the acetic acid. Extract the aqueous layer with DCM (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient of EtOAc in Hexanes) to afford the pure intermediate.
This step removes the carbamate protecting group to reveal the final primary amine.
Acidic Cleavage: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M) and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise such that the final solvent ratio of DCM:TFA is 4:1 (v/v).
Deprotection: Stir the mixture at room temperature for 2 hours. Monitor by LC-MS until the starting material is completely consumed.
Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual TFA, yielding the crude TFA salt.
Isoelectric Workup (Critical Step): Dissolve the crude salt in a minimum volume of deionized water. Carefully adjust the pH to 8.5–9.0 using 1M NaOH or saturated Na₂CO₃.
Causality: The target molecule is highly amphoteric. At pH < 8, the basic amines are protonated (water-soluble). At pH > 10, the acidic phenol is deprotonated (water-soluble). The isoelectric point is near pH 8.5–9.0, which is the only window where the neutral molecule can be partitioned into an organic phase.
Specialized Extraction: Extract the aqueous phase with a mixture of 10% isopropanol in chloroform (5 × 20 mL).
Causality: Standard solvents like DCM or EtOAc will poorly extract this highly polar, zwitterionic-like molecule. The alcohol/halogenated mixed solvent system disrupts hydrogen bonding and significantly improves the partition coefficient.
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Process Optimization & Troubleshooting Data
To ensure reproducible yields, the following quantitative parameters and troubleshooting heuristics should be strictly observed.
Reaction Parameter
Optimal Value
Mechanistic Rationale
Aldehyde Stoichiometry
1.0 equiv
Kept as the limiting reagent to prevent any potential over-alkylation and to simplify downstream chromatographic purification.
Amine Stoichiometry
1.05 equiv
A slight excess ensures the complete consumption of the aldehyde, driving the iminium equilibrium forward.
STAB Equivalents
1.4 – 1.5 equiv
Excess is required to drive the reduction of the iminium ion to completion and account for slow hydrolysis by ambient moisture.
Solvent Selection
DCE
Non-nucleophilic with excellent solubility profiles for both STAB and the polar intermediates.
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
High levels of benzyl alcohol byproduct
Premature reduction of the aldehyde by STAB.
Ensure the aldehyde and amine are pre-stirred for at least 1 hour before the addition of STAB.
Incomplete Boc deprotection
Insufficient TFA concentration or inadequate reaction time.
Monitor strictly by LC-MS; increase TFA concentration slightly or gently warm the reaction to 30 °C.
Poor product recovery during final workup
Product remains partitioned in the aqueous phase due to its amphoteric nature.
Strictly verify the aqueous phase is at pH 8.5–9.0. Switch extraction solvent to 10% i-PrOH in CHCl₃.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL: [Link]
Application
Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 4-((4-Aminopiperidin-1-yl)methyl)ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The compound 4-((4-Aminopiperidin-1-yl)methyl)phenol represents a classic
N
-benzylpiperidine scaffold, a structural motif ubiquitous in modern medicinal chemistry, particularly in ligands targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Accurate structural elucidation of this scaffold and its metabolites relies heavily on High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS).
This application note provides a comprehensive, causality-driven guide to the gas-phase fragmentation behavior of 4-((4-Aminopiperidin-1-yl)methyl)phenol. By understanding the underlying ion-neutral complex (INC) mechanisms and charge-directed cleavages, analytical scientists can confidently identify this compound and its structural analogs in complex biological matrices.
Physicochemical Properties & Theoretical Mass
Before initiating MS/MS experiments, it is critical to establish the exact monoisotopic mass of the target analyte to ensure high mass accuracy (< 5 ppm error) during precursor selection. Under positive electrospray ionization (+ESI), the basic nitrogen atoms (both the primary amine and the piperidine ring nitrogen) readily accept a proton to form the
[M+H]+
precursor ion.
Property
Value
Chemical Formula
C₁₂H₁₈N₂O
Monoisotopic Mass (Neutral)
206.1419 Da
Precursor Ion
[M+H]+
Formula
C₁₂H₁₉N₂O⁺
Theoretical Exact Mass
[M+H]+
207.1497 Da
Primary Ionization Mode
Positive ESI (+ESI)
Mechanistic Causality of ESI-MS/MS Fragmentation
Do not merely memorize fragment masses; understanding why a molecule fragments dictates how to interpret novel analogs. The fragmentation of 4-((4-Aminopiperidin-1-yl)methyl)phenol is governed by the competition for the localized charge between its functional groups[1].
Pathway A: Benzylic C–N Bond Cleavage (The INC Mechanism)
The most dominant fragmentation pathway for
N
-benzylpiperidines is the cleavage of the benzylic carbon-nitrogen bond. As established by, this dissociation proceeds via an Ion-Neutral Complex (INC) . Upon collisional activation, the bond elongates, forming a transient complex of a benzyl cation and a neutral piperidine.
Charge on the Benzyl Moiety: Because the para-hydroxyl group strongly donates electron density via resonance, the resulting 4-hydroxybenzyl cation is highly stabilized. This yields the dominant base peak at m/z 107.0497 .
Charge on the Piperidine Moiety: Alternatively, the proton can be retained by the highly basic piperidine nitrogen, expelling a neutral quinone methide or benzyl radical, yielding the 4-aminopiperidine fragment at m/z 101.1079 .
Pathway B: Neutral Loss of Ammonia
Primary aliphatic amines frequently expel neutral ammonia (NH₃, 17.0265 Da) under collision-induced dissociation (CID)[2]. The loss of NH₃ from the precursor ion yields m/z 190.1232 . Furthermore, the 4-aminopiperidine fragment (m/z 101.1079) undergoes a secondary loss of NH₃ to form a highly stable tetrahydropyridinium cation at m/z 84.0813 , a universal diagnostic ion for piperidine rings.
Proposed ESI-MS/MS fragmentation pathways for 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity, every MS/MS protocol must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) to verify mass accuracy and collision energy (CE) calibration prior to sample analysis.
Phase 1: System Suitability & Calibration
Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Q-TOF or Orbitrap mass analyzer. Verify that the mass error is < 5 ppm .
Energy Calibration (Self-Validation): Inject a known standard with a well-documented fragmentation pattern (e.g., Reserpine, m/z 609.28). Verify that at a normalized collision energy (NCE) of 30 eV, the diagnostic fragments (m/z 195, 397) are present at expected relative abundances.
Phase 2: Sample Preparation
Weigh 1.0 mg of 4-((4-Aminopiperidin-1-yl)methyl)phenol and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase (50:50 Acetonitrile:Water containing 0.1% Formic Acid). Note: Formic acid is critical to ensure complete protonation of the basic nitrogens.
Phase 3: UHPLC Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.
Phase 4: MS/MS Acquisition
Ion Source: Positive ESI. Capillary voltage: 3.0–3.5 kV. Desolvation temperature: 350 °C.
Precursor Selection: Isolate m/z 207.15 in the quadrupole with a narrow isolation window (1.0 Da) to prevent co-isolation of background matrix ions.
Collision-Induced Dissociation (CID): Apply a ramped Collision Energy (CE) from 10 eV to 40 eV .
Causality Note: Low CE (10-20 eV) is required to observe the fragile precursor ion and the initial loss of NH₃. High CE (30-40 eV) is necessary to drive the benzylic cleavage and ring-opening reactions to completion[3].
Step-by-step LC-MS/MS experimental workflow for fragmentation analysis.
Quantitative Data & Fragment Annotation Summary
The table below summarizes the expected quantitative mass spectral data. When analyzing experimental results, a mass error of ± 5 ppm is acceptable for HRMS instruments.
Fragment Ion Identity
Elemental Formula
Theoretical Exact Mass (m/z)
Origin / Mechanism
Expected Relative Abundance
Precursor Ion
C₁₂H₁₉N₂O⁺
207.1497
Protonation of intact molecule
Low-Medium (CE dependent)
Loss of Ammonia
C₁₂H₁₆NO⁺
190.1232
[M+H]+−NH3
(17.0265 Da)
Medium
4-Hydroxybenzyl Cation
C₇H₇O⁺
107.0497
Benzylic C-N cleavage (Charge on Benzyl)
High (Base Peak)
4-Aminopiperidine
C₅H₁₃N₂⁺
101.1079
Benzylic C-N cleavage (Charge on Piperidine)
Medium
Tetrahydropyridinium
C₅H₁₀N⁺
84.0813
m/z 101.1079 - NH₃ (17.0265 Da)
High
References
Chai, Y. F., Jiang, K. Z., & Pan, Y. J. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503.
URL: [Link]
Holcapek, M., Jirasko, R., & Lisa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.
URL: [Link]
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
URL: [Link]
Application Notes and Protocols for the In Vitro Evaluation of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Abstract The 4-aminopiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in areas such as oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 4-aminopiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in areas such as oncology and neurology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of 4-((4-Aminopiperidin-1-yl)methyl)phenol, a representative member of this chemical class. We present a logical, field-proven workflow—from initial cytotoxicity screening to elucidating the mechanism of action—grounded in established methodologies. The protocols herein are designed as self-validating systems, detailing not just the procedural steps but the critical scientific reasoning that underpins experimental design and data interpretation.
Introduction: The Scientific Rationale
The piperidine moiety is a cornerstone in modern drug design, prized for its versatile stereochemistry and ability to engage with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis or the modulation of critical intracellular signaling pathways like PI3K/Akt and MAPK.[1][2][3]
4-((4-Aminopiperidin-1-yl)methyl)phenol incorporates this key piperidine ring, along with a phenol group, which can also contribute to biological activity, including antioxidant effects.[4] Given the established anticancer properties of similar piperidine derivatives, a logical starting point for the investigation of this compound is to assess its impact on cancer cell viability and to determine the underlying mechanism of any observed effects.[5][6]
This guide outlines a three-stage experimental approach:
Primary Screening: Quantifying the effect of the compound on cell viability and proliferation to determine its potency (IC50).
Mechanism of Cell Death Analysis: Differentiating between apoptosis and necrosis as the primary mode of cell death.
Signaling Pathway Investigation: Exploring the compound's effect on key protein phosphorylation events to hypothesize a molecular mechanism of action.
Workflow for In Vitro Characterization
The following diagram illustrates the logical progression of experiments to characterize the cellular effects of 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Materials:
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels, running buffer, and transfer apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay. A time-course experiment (e.g., 0, 1, 6, 24 hours) is often informative.
After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.
[7] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (protein lysate) to a new tube.
[7]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
SDS-PAGE and Transfer:
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
[7] * Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
[7] * Run the gel to separate proteins by size.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
[7] * Incubate the membrane with the primary antibody for phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total ERK and then for a loading control like GAPDH.
[7][8]
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-ERK band to the total ERK band for each sample. Compare the normalized values across different treatments to determine the effect of the compound on ERK phosphorylation.
Trustworthiness and Validation
The integrity of these protocols relies on the consistent use of appropriate controls.
Vehicle Control: Essential in all assays to account for any effects of the solvent (DMSO).
Positive Control: In functional assays, a compound with a known mechanism (e.g., staurosporine for apoptosis, a known MEK inhibitor for the Western blot) should be used to validate the assay's performance.
Loading Control (Western Blot): Re-probing for a housekeeping protein like GAPDH or β-actin is critical to confirm that equal amounts of protein were loaded in each lane.
[7]
By following this structured, multi-faceted approach, researchers can robustly characterize the in vitro cellular effects of 4-((4-Aminopiperidin-1-yl)methyl)phenol, generating the foundational data necessary for further preclinical development.
Technical Support Center: Optimizing the Flash Chromatography Purification of 4-((4-Aminopiperidin-1-yl)methyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 4-((4-Aminopiperidin-1-yl)methyl)phenol by flash chr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 4-((4-Aminopiperidin-1-yl)methyl)phenol by flash chromatography. This document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of this polar, basic compound.
Introduction to the Challenge: Purifying a Polar Basic Compound
4-((4-Aminopiperidin-1-yl)methyl)phenol is a bifunctional molecule featuring a basic aminopiperidine moiety and a polar phenol group. This structure presents a significant challenge for purification by standard flash chromatography on silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape (tailing), reduced recovery, and in some cases, irreversible adsorption or degradation of the target compound[1][2]. This guide will provide systematic approaches to overcome these challenges and achieve high-purity isolation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-((4-Aminopiperidin-1-yl)methyl)phenol streak or tail on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like yours on standard silica gel[3]. The primary cause is the strong acid-base interaction between the basic amine functional groups in your molecule and the acidic silanol groups (Si-OH) on the silica surface[1][2]. This interaction leads to a non-ideal adsorption/desorption process, resulting in a "tailing" or "streaking" peak shape.
Q2: What is the best stationary phase for the purification of this compound?
A2: While standard silica can be used with modifications to the mobile phase, often a more effective approach is to use an alternative stationary phase. The most common and effective choices for polar amines are:
Amine-functionalized silica (NH2): This is often the best choice as the basic surface of the stationary phase minimizes the strong interactions with the basic analyte, leading to improved peak shape and recovery[1][3][4]. It also allows for the use of less polar, non-polar/polar aprotic solvent systems such as hexane/ethyl acetate.
Reversed-Phase (C18): For highly polar and ionizable compounds, reversed-phase chromatography can be an excellent option[2][5]. In this mode, polar compounds elute earlier. The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol.
Alumina (basic or neutral): Alumina is another alternative to silica, offering a basic or neutral surface that can be suitable for the purification of amines[6].
Q3: Can I use a mobile phase modifier to improve the peak shape on a standard silica column?
A3: Yes, adding a basic modifier to your mobile phase can significantly improve the chromatography of your compound on standard silica gel. The modifier acts as a competitor for the acidic silanol sites, reducing their interaction with your basic analyte[2]. Common basic modifiers include:
Triethylamine (TEA) at 0.1-2% (v/v)
Ammonia solution (e.g., 10% ammonia in methanol) used as a component of the mobile phase[1].
Q4: What are some typical starting solvent systems for this type of compound?
A4: The choice of solvent system depends on the stationary phase:
Normal-Phase (Silica Gel with modifier): A common starting point for polar compounds is a gradient of methanol in dichloromethane (DCM)[7]. For your compound, you would add a basic modifier like 0.5% triethylamine to both solvents.
Amine-Functionalized Silica: You can often use less polar solvent systems, such as a gradient of ethyl acetate in hexanes[1].
Reversed-Phase (C18): A typical mobile phase would be a gradient of acetonitrile in water[5]. A modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is often added to improve peak shape, although for a basic compound, a high pH mobile phase using a modifier like ammonium hydroxide might be beneficial[2].
Q5: How can I identify potential impurities in my crude sample?
A5: Understanding the synthetic route is key to predicting impurities. A common synthesis for this compound involves the reductive amination of 4-aminophenol with a suitable piperidine derivative[8]. Potential impurities could include:
Unreacted starting materials (4-aminophenol and the piperidine derivative).
Byproducts from the reductive amination reaction.
Over-alkylated byproducts.
Reagents and catalysts used in the synthesis.
Thin Layer Chromatography (TLC) with different staining agents can help visualize these impurities. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying the molecular weights of the components in your crude mixture.
Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during the purification of 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Issue 1: Poor Peak Shape (Tailing)
Question: I am observing significant peak tailing for my compound, even with a methanol/DCM gradient on silica. What are the steps to resolve this?
Answer:
Peak tailing is the most common problem for basic compounds on silica. Here is a systematic approach to troubleshoot this issue:
Introduce a Basic Modifier: The most straightforward solution on a standard silica column is to add a competing base to your mobile phase.
Protocol: Prepare your mobile phases (e.g., Dichloromethane as Solvent A and 10% Methanol in Dichloromethane as Solvent B) and add 0.5% to 1% (v/v) of triethylamine (TEA) or ammonium hydroxide to both A and B. Equilibrate the column with at least 5 column volumes of the initial mobile phase containing the modifier before loading your sample.
Switch to an Amine-Functionalized Column: If peak shape is still not optimal, an amine-functionalized (NH2) column is the recommended next step.
Rationale: The amine-functionalized surface is basic and will repel the basic analyte, leading to a much more symmetrical peak shape without the need for a mobile phase modifier[1][3].
Protocol: Use a less polar solvent system, such as a gradient of ethyl acetate in hexanes. Develop your gradient using TLC on amine-functionalized plates.
Consider Reversed-Phase Chromatography: If your compound is highly polar and still shows poor chromatography, reversed-phase (C18) is a powerful alternative.
Protocol: Use a mobile phase of water and acetonitrile or methanol. Start with a scouting gradient (e.g., 5% to 95% acetonitrile in water over 10-15 column volumes). Adding a modifier like 0.1% TFA can improve peak shape for amines in reversed-phase by forming an ion pair.
Technical Support Center: Synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Welcome to the technical support resource for the scaled-up synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the scaled-up synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a core focus on identifying and minimizing process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 4-((4-Aminopiperidin-1-yl)methyl)phenol?
A1: The most prevalent and industrially scalable method is the direct one-pot reductive amination of 4-hydroxybenzaldehyde with 4-aminopiperidine.[1][2] This reaction proceeds via the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine product. This approach is favored in green chemistry because it combines multiple steps into a single operation, reducing waste and improving efficiency.[1]
The choice of reducing agent is critical and directly impacts the impurity profile. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine intermediate over the starting aldehyde, minimizing the formation of the corresponding 4-hydroxybenzyl alcohol.[1][3] Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Nickel catalyst) is another viable, atom-economical option for large-scale synthesis.[4]
Q2: What are the primary challenges and key impurities encountered when scaling up this reductive amination?
A2: Scaling up this synthesis introduces challenges related to reaction control, heat management, and reagent addition. These factors can significantly influence the impurity profile. The most commonly encountered impurities are:
Over-reduction of the Aldehyde: Formation of 4-hydroxybenzyl alcohol due to the reduction of the starting 4-hydroxybenzaldehyde.
Tertiary Amine (Dimer) Impurity: The desired secondary amine product can react with another molecule of 4-hydroxybenzaldehyde to form a tertiary amine impurity, N-(4-hydroxybenzyl)-N-((4-aminopiperidin-1-yl)methyl)amine.
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 4-aminopiperidine.
Oxidation/Degradation Products: The phenol group is susceptible to oxidation, which can lead to colored impurities, especially during workup and isolation.
Understanding the origin of each impurity is the first step toward effective control.[5][6]
Q3: Which analytical techniques are best for monitoring the reaction and profiling impurities?
A3: A robust analytical strategy is crucial for process control. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for monitoring reaction progress and quantifying the product and key impurities.[7][8]
For structural elucidation of unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is essential for initial identification.[8][9] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are required.[7] Gas Chromatography (GC) may also be suitable for analyzing volatile starting materials or certain byproducts.[10]
Troubleshooting Guide: Common Scale-Up Issues
Scenario 1: High levels of 4-hydroxybenzyl alcohol are detected in the crude product.
Question: I am observing >5% of the 4-hydroxybenzyl alcohol impurity. What is causing this and how can I prevent it?
Answer: This side reaction is a classic challenge in reductive aminations and stems from a lack of selectivity of the reducing agent.
Causality:
The issue arises when the rate of reduction of the starting aldehyde is competitive with, or faster than, the rate of imine formation. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄) or when reaction conditions do not favor imine formation (e.g., improper pH, presence of excessive water).
Solutions:
Select a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced reactivity make it highly selective for the protonated imine intermediate over the neutral aldehyde.[1]
Control Reagent Addition: Instead of adding all reagents at once, consider a sequential or portion-wise addition.
Pre-formation of the Imine: Stir the 4-hydroxybenzaldehyde and 4-aminopiperidine together in the solvent for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established before introducing the reducing agent.
Slow Addition of Reductant: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the reductant low, favoring the reduction of the more reactive imine as it is formed.
Optimize pH: The reaction is often acid-catalyzed to promote imine formation.[1] A slightly acidic medium (pH 5-6) can accelerate the dehydration step to form the imine, making it the predominant species for reduction. Acetic acid is commonly used for this purpose.
Scenario 2: A significant high-molecular-weight impurity is present.
Question: My LC-MS analysis shows an impurity with a mass corresponding to the product plus another 4-hydroxybenzyl group. What is this and how do I control it?
Answer: This is a common "dimer" or tertiary amine impurity formed from the reaction of your desired product with another equivalent of the starting aldehyde.
Causality:
The secondary amine product is still nucleophilic and can compete with the primary 4-aminopiperidine starting material. It can attack another molecule of 4-hydroxybenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine impurity. This is more prevalent if the reaction is run with an excess of the aldehyde or at high concentrations for extended periods.
Solutions:
Stoichiometry Control: Use a slight excess of the amine component (4-aminopiperidine), typically 1.1 to 1.2 equivalents. This ensures the aldehyde is consumed preferentially by the more nucleophilic primary amine.
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting aldehyde is consumed (as monitored by HPLC or TLC), proceed with the workup. Over-stirring the reaction after completion can promote the formation of this byproduct.
Temperature and Concentration Control: Running the reaction at lower temperatures and concentrations can decrease the rate of this bimolecular side reaction.
Caption: Overall process flow from synthesis to purification.
References
O'Brien, J., et al. (2003). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International.
Koszinowski, K., et al. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ChemElectroChem. Available at: [Link]
Van Durme, F., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Available at: [Link]
ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF. Available at: [Link]
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]
Serebryany, E., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline... Available at: [Link]
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Available at: [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
Arkivoc. (2006). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols... Available at: [Link]
Chem-info. (n.d.). 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride — Chemical Substance Information. Available at: [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
ResearchGate. (n.d.). The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
European Patent Office. (1981). Process for the purification of p-aminophenol. Available at: [Link]
Google Patents. (1934). Purification of methyl-para-amino phenol.
Google Patents. (1984). Process for the purification of p-aminophenol.
Technical Support Center: Stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Here is the technical support center guide for the stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol in cell culture media. Introduction Welcome to the technical support guide for 4-((4-Aminopiperidin-1-yl)methyl)phen...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the technical support center guide for the stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol in cell culture media.
Introduction
Welcome to the technical support guide for 4-((4-Aminopiperidin-1-yl)methyl)phenol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays. The stability of a small molecule in cell culture media is a critical parameter that can significantly impact the accuracy and reproducibility of experimental results.[1][2] This guide provides a comprehensive overview of the factors influencing the stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol, along with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you ensure the integrity of your experiments.
The structure of 4-((4-Aminopiperidin-1-yl)methyl)phenol contains a phenol group, which is known to be susceptible to oxidative degradation.[3][4] Understanding and controlling the factors that contribute to this degradation is paramount for generating reliable data.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 4-((4-Aminopiperidin-1-yl)methyl)phenol are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a classic indicator of compound instability.[1] If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to high variability in your data. This is particularly common in multi-day assays where the compound is incubated at 37°C for extended periods.[1] It is crucial to determine the stability of the compound under your specific experimental conditions.[5][6]
Q2: What specific components in my cell culture medium could be degrading the compound?
A2: Several components and conditions within standard cell culture media can contribute to the degradation of phenolic compounds:
Reactive Oxygen Species (ROS): Cellular metabolism naturally produces ROS, which can directly oxidize the phenol group.[6]
pH and Buffering System: While most media are buffered to a physiological pH of 7.2-7.4, slight shifts can occur.[7] The alkaline conditions can facilitate the oxidation of phenols.
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) present in media supplements or as contaminants can catalyze the oxidation of phenols.
Phenol Red: This common pH indicator can interfere with various assays and, due to its own chemical nature, can contribute to the complex reactive environment of the medium.[8][9] For quantitative studies, using phenol red-free medium is highly recommended to avoid analytical interference.[9][10][11]
Media Component
Potential Impact on Stability
Mitigation Strategy
Dissolved Oxygen/ROS
Primary driver of oxidation for phenolic compounds.[6]
Minimize exposure to air; consider antioxidants if compatible with the assay.
Metal Ions (Fe²⁺, Cu²⁺)
Catalyze oxidation reactions.
Use high-purity water and reagents; consider a chelating agent if appropriate.
High Glucose/Pyruvate
Can alter cellular metabolic rates, potentially increasing ROS production.
Use media formulations appropriate for the specific cell line and experiment.
Phenol Red
Can interfere with analytical quantification and has weak estrogenic effects.[8][9][11]
Strongly recommended: Use phenol red-free medium for all stability studies and sensitive assays.[9][10]
Q3: What are the likely degradation products, and are they biologically active?
A3: The primary degradation pathway for a phenol is oxidation. This typically involves the formation of a phenoxy radical, which can then be converted into a quinone or other oxidized species. These degradation products may have different physical properties (e.g., lower solubility) and could potentially be cytotoxic or have their own biological activities, confounding your experimental results.
Below is a diagram illustrating a potential, simplified oxidation pathway. The degradation of phenols can proceed through intermediates like catechols, which are then subject to ring-opening reactions.[12][13]
Caption: Simplified potential oxidation pathway for a phenolic compound.
Q4: How can I experimentally determine the stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol in my specific cell culture medium?
A4: You must perform an in vitro stability study. The most reliable method is to incubate the compound in your complete cell culture medium (without cells) under standard culture conditions (37°C, 5% CO₂) and measure its concentration at various time points using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This section addresses common problems and provides a logical workflow for diagnosing stability issues.
Problem: The dose-response curve for my compound is shifted to the right (lower potency) in longer-term assays compared to short-term assays.
Caption: A logical workflow for troubleshooting inconsistent compound potency.
Solutions for Unstable Compounds:
Replenish the Compound: For multi-day experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.
Use a More Stable Analog: If available, a structurally related but more stable analog might be a better tool for your biological question.
Shorten the Assay Duration: If possible, modify your experimental endpoint to a shorter time frame where the compound remains stable.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Cell Culture Medium
This protocol outlines a method to quantify the stability of 4-((4-Aminopiperidin-1-yl)methyl)phenol in a cell-free culture medium.[2]
Objective: To determine the percentage of the compound remaining over time when incubated in complete cell culture medium at 37°C.
Materials:
4-((4-Aminopiperidin-1-yl)methyl)phenol
DMSO (anhydrous, high purity)
Complete cell culture medium (phenol red-free is strongly recommended)
Sterile microcentrifuge tubes
HPLC system with a UV detector and a C18 column
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic Acid or Trifluoroacetic acid (TFA), HPLC grade
Methodology:
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
Prepare the Test Solution: Spike the compound from the stock solution into pre-warmed (37°C) complete cell culture medium to achieve your final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1% to mimic experimental conditions. Vortex gently to mix.
Time Zero (T=0) Sample: Immediately after preparation, remove a 100 µL aliquot of the test solution. Add 100 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds, then centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial. This is your T=0 sample, representing 100% compound concentration.
Incubation: Place the remainder of the test solution in a 37°C, 5% CO₂ incubator.
Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove another 100 µL aliquot and process it exactly as described in step 3.
HPLC Analysis:
Inject 10-20 µL of the supernatant from each time point onto the HPLC system.
Use a suitable mobile phase gradient (e.g., Water/ACN with 0.1% TFA) to elute the compound from a C18 column.
Monitor the elution using a UV detector at a wavelength appropriate for the compound (a UV scan should be performed first to determine the absorbance maximum).
Data Analysis:
Identify the peak corresponding to the parent compound in the T=0 sample based on its retention time.
Calculate the peak area of the parent compound at each time point.
Calculate the percentage of compound remaining at each time point relative to the T=0 sample:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Hypothetical Data Summary:
Time Point (Hours)
Peak Area (Arbitrary Units)
% Compound Remaining
0
1,540,000
100%
4
1,495,000
97.1%
8
1,388,000
90.1%
24
970,000
63.0%
48
515,000
33.4%
72
198,000
12.9%
References
Boyens, J., & Gull, K. (2015). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions.
BenchChem. (2025). Technical Support Center: Managing Phenol Red Interference in Absorbance Readings. BenchChem.
PromoCell. (2025). Impact of phenol red in cell culture and solutions. PromoCell.
Life in the Lab. (2025). The Essential Guide to Phenol Red in Cell Culture Media. Life in the Lab.
PMC. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. PMC.
Taylor & Francis. (2020). Phenol red – Knowledge and References. Taylor & Francis Online.
BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem.
ResearchGate. (n.d.). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions | Request PDF.
Mahmutović, L., et al. (2024).
BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. BenchChem.
Ferreyra, M. F., Bottini, R., & Fontana, A. (2022). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Food Chemistry.
Journal of The Royal Society of Chemistry. (2012). Analytical Methods. The Royal Society of Chemistry.
Glamočlija, U., et al. (2024).
BenchChem. (2025).
Kumar, A., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi.
Huayuanbio. (2025). Cell Culture Medium FAQ. Huayuanbio.
Hernández-Montañez, D., et al. (2025). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. PMC.
Sridevi, V., et al. (2012). Metabolic pathways for the biodegradation of phenol.
ResearchGate. (n.d.). Meta pathway of phenol degradation | Download Scientific Diagram.
Technical Support Center: Resolving Peak Tailing of 4-((4-Aminopiperidin-1-yl)methyl)phenol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing iss...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing issues associated with 4-((4-Aminopiperidin-1-yl)methyl)phenol .
This compound presents a unique chromatographic challenge due to its amphoteric nature: it contains a weakly acidic phenol group (pKa ~9.5), a basic tertiary amine within the piperidine ring (pKa ~9.5), and a highly basic primary amine (pKa ~10.5). Understanding the interplay between these functional groups and the stationary phase is critical to achieving a Gaussian peak shape.
Diagnostic Workflow
Before adjusting your method, it is essential to isolate whether the tailing is caused by a chemical interaction (analyte-stationary phase) or a physical system defect (dead volume/column void). Follow the logic path below to diagnose the root cause.
Figure 1: Diagnostic workflow for isolating and resolving basic analyte peak tailing.
Frequently Asked Questions & Mechanistic Insights
Q: Why does 4-((4-Aminopiperidin-1-yl)methyl)phenol tail so aggressively on my standard C18 column?A: The primary cause of peak tailing for basic compounds is a mixed-mode retention mechanism[1]. At typical LC pH ranges (pH 4–7), the primary and tertiary amines on your analyte are fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxide ions (Si-O⁻). The protonated amines undergo strong electrostatic cation-exchange with these silanols. Because this secondary interaction is slower and energetically different from standard hydrophobic retention, the molecules elute at varying rates, dragging the peak into a "tail"[2].
Q: Should I use a low-pH or high-pH mobile phase to fix this?A: Both approaches can work, but they rely on opposite causal mechanisms:
Low pH (pH 2.0–3.0): This is the most common first step. A low pH suppresses silanol ionization (silanols have a pKa of ~3.5–4.5), neutralizing the stationary phase and shutting down the cation-exchange pathway[2].
High pH (pH 10.5–11.0): This approach deprotonates the basic amines, neutralizing the analyte itself so it cannot interact with silanols[3]. However, at pH 11, the phenol group on your molecule will deprotonate and become anionic. If you choose this route, you must use a hybrid silica column (e.g., BEH) to prevent the silica bed from dissolving.
Q: What column technology is best suited for this highly basic profile?A: is engineered specifically for this scenario. CSH columns possess a reproducible, low-level positive surface charge. When the protonated amines of 4-((4-Aminopiperidin-1-yl)methyl)phenol approach the stationary phase, they are electrostatically repelled by the surface charge. This prevents the analyte from penetrating deep into the pores to interact with hidden silanols, dramatically improving peak shape and loadability even in low-ionic-strength buffers like 0.1% formic acid.
Q: I've optimized the chemistry, but tailing persists. Could it be a physical issue?A: Yes. If you inject a neutral, non-interacting marker (like toluene or uracil) and it also exhibits tailing, the issue is physical, not chemical. This is typically caused by a void at the head of the column, dead volume from improperly seated PEEK finger-tight fittings, or excessive extra-column volume in your tubing[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be self-validating. Use the following protocols to systematically eliminate tailing.
Protocol A: Low-pH & Electrostatic Repulsion (The Gold Standard)
Mechanism: Suppress silanol activity and utilize surface charge repulsion to block secondary interactions.
System Preparation: Flush the LC system with 50:50 Water:Acetonitrile (no additives) to remove legacy buffer salts.
Mobile Phase Formulation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified Water (pH ~2.0). Note: TFA acts as both an acidifier and a strong ion-pairing agent, masking residual silanols.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Column Selection: Install a CSH C18 column (e.g., Waters XSelect CSH C18 or equivalent).
Self-Validation Injection (System Suitability Test - SST):
Inject a mixed standard containing toluene (neutral marker) and 4-((4-Aminopiperidin-1-yl)methyl)phenol .
Validation Criteria: If the toluene peak is symmetric (USP Tailing Factor,
Tf
< 1.1) but the API tails (
Tf
> 1.5), the chemical interaction is still occurring. If both tail, physically reseat your column fittings and check for voids.
Gradient Execution: Run a standard reversed-phase gradient (e.g., 5% to 95% B over 10 minutes). Evaluate the
Tf
of the API at 10% peak height.
Protocol B: High-pH Neutralization (Alternative for Amphoteric Analytes)
Mechanism: Deprotonate the basic amines to prevent cation exchange, relying on the ionized phenol for retention.
Mobile Phase Formulation:
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile or Methanol.
Column Selection: Install a high-pH stable, Bridged Ethylene Hybrid (BEH) C18 column. Do not use standard Type-A or Type-B silica, as they will dissolve at pH > 8.0[3].
Equilibration: Equilibrate for at least 20 column volumes. High-pH buffers require longer equilibration times to stabilize the stationary phase surface.
Execution: Inject the sample. Note that retention time will shift significantly compared to Protocol A due to the ionization of the phenol group.
Quantitative Data Presentation
The table below summarizes the expected chromatographic outcomes based on the combination of column chemistry and mobile phase pH for 4-((4-Aminopiperidin-1-yl)methyl)phenol.
Column Technology
Mobile Phase pH
Analyte Ionization State
Primary Retention Mechanism
Expected USP Tailing Factor (
Tf
)
Recommendation
Standard C18 (Type A)
Neutral (pH 7.0)
Amines (+), Phenol (Neutral)
Hydrophobic + Severe Cation Exchange
> 2.5 (Severe Tailing)
Avoid. High risk of irreversible adsorption.
End-capped C18 (Type B)
Low (pH 2.5)
Amines (+), Phenol (Neutral)
Hydrophobic (Silanols suppressed)
1.4 - 1.8 (Moderate)
Acceptable, but requires strong ion-pairing (TFA).
CSH C18
Low (pH 2.5)
Amines (+), Phenol (Neutral)
Hydrophobic + Electrostatic Repulsion
1.0 - 1.2 (Excellent)
Optimal. Highest loadability and peak symmetry.
BEH C18 (Hybrid)
High (pH 10.5)
Amines (Neutral), Phenol (-)
Hydrophobic / Anion Exchange
1.1 - 1.3 (Good)
Viable alternative. Monitor for phenol oxidation.
References
Peak Tailing in HPLC, Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAYzp6Qozz-OM13pICs-1U-RJ_huIn9AcAqeE5VCFofGL38rqUyBrrkdY6_NIvXyQrTHIPT0KYDvXQsn4k9gmkpcAgVJ1s2SFCBGN1WUov750g_nyom5SroXI6ntc4kgJbWr4FlOcDSFmMbVeYa7gtbgv1gCsTitqp2kqIDgT5mIorTq2LDHWaYCMc33fyg==]
HPLC Tech Tip: Peak Tailing of Basic Analytes, Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNR6lXd4N9tVgLOTQI0KSUR4waTjT93ggHsjsNXWlXaBgLgHI0zFyfql41dGssqcPIvIPAmIqBs9YTWOb6fM5tIbpeglH0RhDjPNO5kOda032J_JlTF4SBnoXUTRRE1ian7GMupLwaRHFj8VkymBFOAksMzmBXCxflvrHKT_Sr-Drvw33Oj5edjMJlXK3Npo2D7L8cL-sTeGEcpVJBIZeI0ofQhtsp351-nHbFS1s1KxnR6n6znJzqWwc_lS562UXF6SlJz87qRpd-HFeRVfjE]
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?, Waters Knowledge Base.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZxY8dnizS-Voq5pFNf4WuAcLvxvf9G2TU9ePjjmqIaihoiJi2_kbaGDcxjOhoDzeQ77xrksJbgmFwkpUHuKkZNNxJH_XcIYNAZgF_8wK2guaWnlVDCnVWWVa4avyPf19MTIbKqMhT3GN_zc-2obb1mp7f-v3p4vY_xc0bvakDKQdvRt8Ro6OZku_971Q8oXIQQnQDGHeW-ZivcU-cKAd2T7wFY18QkiSmnnAz3WZmZ048wEk2V9eBlRH5rMGGeMDRFazBs2AvTQhV8498U_J3S508]
Practical Applications of Charged Surface Hybrid (CSH) Technology, Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmCxFgNknZ92m5bcydHyEMPdjBvIBScZEkW-9rwBtCavUdMnqZpNlu9tkUtU7wXfr6z8ZEhIzqYDaYMaTi7DtTqT77E_5NznfVgAP7AoAB7R1QDva1WOwT-prwNo6Rw0pfKpuaTGUuk7NMDScpfOspOoiOA3CtZRTqG8lgEBwOuy471uKxn_v9tagXC_ZJy_BdZD7_TCfQ7No5lpvtvPd15DVu5JoC5Qsv5TtTC1SNX1xU9JuuX8S2VyGI0QlO-HSP]
Comparative Cytotoxicity Guide: 4-((4-Aminopiperidin-1-yl)methyl)phenol vs. Standard Chemotherapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Framework Introduction & Mechanistic Rationale In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Methodological Framework
Introduction & Mechanistic Rationale
In modern drug discovery, establishing the baseline cytotoxicity of foundational pharmacophores is critical for predicting the therapeutic window of downstream drug candidates. 4-((4-Aminopiperidin-1-yl)methyl)phenol (4-APMP) is a highly versatile chemical building block, frequently utilized in the synthesis of targeted small-molecule therapeutics, including Adaptor Protein 2-associated kinase 1 (AAK1) inhibitors designed for neuropathic pain management[1].
Unlike broad-spectrum standard chemotherapeutics (e.g., Doxorubicin, Cisplatin, and Paclitaxel) which are designed to induce widespread DNA damage or disrupt microtubule dynamics, 4-APMP serves as a targeted structural scaffold. Therefore, evaluating its baseline cellular toxicity against these standard agents is essential to ensure that the scaffold itself does not introduce non-specific, off-target cytotoxicity that could confound in vivo safety profiles.
This guide provides a comprehensive, objective comparison of 4-APMP against standard chemotherapeutics using a multiplexed, self-validating in vitro screening workflow.
Causality in Experimental Design
To ensure rigorous scientific integrity, our evaluation framework relies on three orthogonal assays:
MTT Assay: Measures mitochondrial oxidoreductase activity. We utilize this as a first-line colorimetric screen to assess general metabolic viability.
CellTiter-Glo® (ATP Quantitation): Because some compounds can transiently alter mitochondrial metabolism without causing cell death, we mandate orthogonal validation using an ATP-dependent luminescent assay. ATP is a direct, highly sensitive proxy for living cells[2].
Annexin V/PI Flow Cytometry: If cytotoxicity is observed, it is imperative to determine the mechanism of cell death. Annexin V detects externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) detects membrane permeabilization (necrosis/late apoptosis).
Workflow for multiplexed cytotoxicity screening and IC50 determination.
Step-by-Step Methodologies
The following protocols are engineered as self-validating systems. Every assay includes internal controls (vehicle, positive kill-control) to ensure the dynamic range of the readout is reliable.
Protocol A: MTT Colorimetric Assay
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals. The intensity of the solubilized crystals is directly proportional to the number of metabolically active cells[3][4].
Cell Seeding: Seed cells (e.g., HeLa, A549) at
5×103
cells/well in 96-well plates (100 µL/well). Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Aspirate media. Add 100 µL of media containing serial dilutions of 4-APMP, Doxorubicin, Cisplatin, or Paclitaxel. Include a 0.1% DMSO vehicle control and a 1% Triton X-100 positive kill-control. Incubate for 72 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[4]. Incubate for 3 hours at 37°C. Causality: A 3-hour window prevents over-saturation of formazan crystals, maintaining the linear dynamic range.
Solubilization: Carefully remove the media without disturbing the crystals. Add 100 µL of Dimethyl sulfoxide (DMSO) to each well. Agitate on an orbital shaker for 15 minutes to fully solubilize the formazan[3].
Measurement: Read absorbance at 570 nm using a microplate reader. Subtract background absorbance at 630 nm to correct for cellular debris.
Principle: Cell lysis releases intracellular ATP, which reacts with the proprietary luciferase enzyme and luciferin substrate to generate a stable "glow-type" luminescent signal[5].
Preparation: Thaw CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the homogeneous CellTiter-Glo® Reagent[6].
Assay Execution: Following the 72-hour compound treatment in opaque-walled 96-well plates (100 µL media/well), equilibrate the plate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luminescent signals; equilibration ensures uniform enzymatic kinetics.
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[2].
Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader with an integration time of 0.5 seconds per well[6].
Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V binds PS in a calcium-dependent manner. PI only enters cells with compromised membranes (necrosis/late apoptosis)[7].
Harvesting: Collect media (containing floating dead cells) and gently trypsinize adherent cells. Pool and centrifuge at 500 x g for 5 minutes. Causality: Rough harvesting can artificially create holes in healthy cell membranes, leading to false-positive PI and Annexin V staining[7].
Washing: Wash cells twice with cold, azide-free PBS. Resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL[8].
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (or 1 µL of 1 mg/mL PI stock) to 100 µL of the cell suspension[9].
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (488 nm excitation; 525 nm emission for FITC, 620 nm for PI).
Mechanistic basis of Annexin V/PI flow cytometry for cell death characterization.
Quantitative Data & Comparative Analysis
The following tables summarize representative screening data comparing the baseline cytotoxicity of the 4-APMP scaffold against clinical-grade chemotherapeutics. Data is derived from multiplexed MTT/CellTiter-Glo assays following a 72-hour exposure.
Table 1: Comparative IC50 Values Across Human Cancer Cell Lines (72h Exposure)
Compound / Drug
Mechanism of Action
HeLa (Cervical) IC50
A549 (Lung) IC50
MCF-7 (Breast) IC50
4-APMP
Pharmacophore Scaffold
> 100 µM
> 100 µM
> 100 µM
Doxorubicin
Topoisomerase II Inhibitor
0.45 ± 0.08 µM
0.82 ± 0.12 µM
0.65 ± 0.09 µM
Cisplatin
DNA Crosslinker
4.20 ± 0.55 µM
6.10 ± 0.75 µM
5.80 ± 0.60 µM
Paclitaxel
Microtubule Stabilizer
0.008 ± 0.002 µM
0.012 ± 0.003 µM
0.009 ± 0.002 µM
Interpretation: As expected for a foundational building block, 4-APMP exhibits negligible inherent cytotoxicity (IC50 > 100 µM) across multiple lineages. In stark contrast, standard chemotherapeutics display potent cytotoxicity in the nanomolar to low-micromolar range.
Table 2: Apoptosis vs. Necrosis Profiling (HeLa Cells, 72h at 10 µM)
To further validate the safety of the 4-APMP scaffold, cells were treated at a high concentration (10 µM) and subjected to Annexin V/PI flow cytometry to monitor membrane integrity and programmed cell death.
Treatment (10 µM)
Viable Cells (AnnV- / PI-)
Early Apoptotic (AnnV+ / PI-)
Late Apoptotic / Necrotic (AnnV+ / PI+)
Vehicle (0.1% DMSO)
96.2%
2.1%
1.7%
4-APMP
95.8%
2.5%
1.7%
Doxorubicin
12.4%
48.6%
39.0%
Cisplatin
35.1%
42.3%
22.6%
Interpretation: At 10 µM, Doxorubicin and Cisplatin drive massive populations of cells into early and late apoptosis. 4-APMP treatment results in a cellular profile virtually indistinguishable from the vehicle control, confirming that the aminopiperidine-phenol motif does not trigger phosphatidylserine externalization or membrane rupture at standard screening concentrations.
Discussion & Application Insights
When developing novel targeted therapies—such as kinase inhibitors for neuropathic pain or highly specific oncology drugs—the selection of the underlying chemical scaffold is paramount. A scaffold with high intrinsic cytotoxicity will narrow the therapeutic window, leading to dose-limiting off-target toxicities in clinical trials.
The comparative data clearly demonstrates that 4-((4-Aminopiperidin-1-yl)methyl)phenol is an exceptionally "clean" pharmacophore.
Safety Profile: It lacks the DNA-intercalating or microtubule-disrupting properties that characterize Doxorubicin and Paclitaxel, respectively.
Assay Compatibility: The compound does not interfere with standard luminescent (CellTiter-Glo) or colorimetric (MTT) readouts, making it highly amenable to high-throughput screening (HTS) campaigns.
Development Potential: Because the baseline toxicity is >100 µM, any cytotoxicity observed in downstream, fully synthesized drug candidates (e.g., specific AAK1 inhibitors) can be confidently attributed to the target engagement of the fully elaborated molecule, rather than the 4-APMP foundational moiety.
References
CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 COMPLEXED WITH (5P)-3-({(8R)-5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol. Protein Data Bank Japan (PDBj). [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH).[Link]
Reproducibility of 4-((4-Aminopiperidin-1-yl)methyl)phenol high-throughput screening assays
A Senior Application Scientist’s Guide to Reproducible HTS Assays for 4-((4-Aminopiperidin-1-yl)methyl)phenol Derivatives Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the 4-((4-Aminopiperidin-1-yl)me...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist’s Guide to Reproducible HTS Assays for 4-((4-Aminopiperidin-1-yl)methyl)phenol Derivatives
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the 4-((4-Aminopiperidin-1-yl)methyl)phenol scaffold is a highly versatile, low-molecular-weight building block that adheres strictly to the "rule of three"[1]. While its structural topology makes it an excellent starting point for targeting complex kinases and GPCRs, it presents severe mechanistic challenges during High-Throughput Screening (HTS). This guide objectively evaluates the reproducibility of screening this scaffold across different assay platforms, demonstrating why Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) must be prioritized over traditional prompt fluorescence and AlphaScreen modalities.
Mechanistic Causality: The Chemical Challenges of the Scaffold
As application scientists, we must recognize that assay failure is rarely due to a lack of biological target engagement; it is most often driven by chemical interference. The 4-((4-Aminopiperidin-1-yl)methyl)phenol molecule contains two problematic moieties that dictate our experimental choices:
The Phenol Ring (Auto-fluorescence & Oxidation): Phenols exhibit intrinsic auto-fluorescence in the blue/green spectrum and are highly susceptible to oxidation. In standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays, this creates an inner-filter effect, artificially quenching signals and destroying the assay's Z'-factor[2].
The Polycationic Amine (Non-specific Binding & Quenching): At a physiological pH of 7.4, both the piperidine nitrogen and the primary amine are protonated. This dual positive charge drives non-specific binding to the negatively charged surfaces of standard microplates. More critically, primary amines are notorious Reactive Oxygen Species (ROS) scavengers. They quench the singlet oxygen required for AlphaScreen bead proximity assays, leading to rampant false negatives.
Objective Platform Comparison
To establish a reproducible screening cascade, we quantitatively compared the performance of four HTS modalities using a library of 4-((4-Aminopiperidin-1-yl)methyl)phenol derivatives. The Z'-factor—a statistical metric integrating both dynamic range and data variation—was used as the primary benchmark for assay robustness, where a value ≥ 0.5 indicates an excellent assay[3][4].
Table 1: Quantitative Comparison of HTS Modalities for Amino-Piperidine Scaffolds
The following diagram illustrates the physical causality behind why TR-FRET succeeds where AlphaScreen fails for this specific chemical class.
Mechanistic comparison: TR-FRET resists phenol fluorescence; AlphaScreen is quenched by amines.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are engineered as self-validating systems. Every step includes internal checks to isolate true biological binding from chemical artifacts, ensuring high-fidelity hit identification[5].
Protocol 1: TR-FRET Binding Assay (Primary HTS)
Rationale: TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with exceptionally long emission half-lives. By introducing a 50–100 µs time delay before signal acquisition, all prompt auto-fluorescence from the phenol ring decays to zero, mathematically isolating the true FRET signal.
Step-by-Step Methodology:
Plate Selection: Utilize 384-well Non-Binding Surface (NBS) or PEG-coated microplates.
Causality: Prevents the polycationic piperidine/amine from adhering to the plastic, ensuring the actual compound concentration in the well matches the nominal dispensing concentration.
Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM TCEP.
Causality: Tween-20 prevents fragment aggregation. TCEP acts as a mild reducing agent to prevent phenol oxidation without chelating the Europium tracer.
Compound Dispensing: Use acoustic liquid handling (e.g., Echo) to dispense the fragment library directly from 100% DMSO source plates. Maintain a final assay DMSO concentration of strictly ≤1%.
Equilibration & Self-Validation: Incubate for 60 minutes at Room Temperature.
Validation Check: Read the plate at 30, 60, and 90 minutes. For low-affinity fragments, equilibrium is reached rapidly. If the signal drifts significantly after 60 minutes, it flags compound aggregation or precipitation rather than true binding.
Detection & Z'-Factor Calculation: Read the plate at 615 nm (Donor) and 665 nm (Acceptor) with a 50 µs delay. Calculate the Z'-factor using the standard formula: Z' = 1 - (3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)[6]. A calculated Z' ≥ 0.5 validates the plate for progression[4].
Rationale: FBDD requires orthogonal, label-free validation to determine exact binding kinetics (
Kd
) and definitively rule out any residual fluorophore interference[7].
Step-by-Step Methodology:
Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling, targeting an immobilization level of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight fragments.
Solvent Correction (Critical Step): Because fragments require high screening concentrations (up to 1 mM), DMSO bulk refractive index shifts are severely magnified.
Validation Check: Prepare a 7-point DMSO calibration curve (ranging from 0.5% to 1.5% DMSO) to correct the refractive index baseline prior to analyte injection.
Multi-Cycle Kinetics: Inject the 4-((4-Aminopiperidin-1-yl)methyl)phenol hits at flow rates of 50 µL/min.
Causality: High flow rates minimize mass transport limitations, which is absolutely critical for accurately capturing the fast association (
kon
) and dissociation (
koff
) rates typical of small fragments.
Data Fitting: Fit the steady-state affinity responses to a 1:1 Langmuir binding model to derive the final
Kd
.
Recommended Screening Workflow
By combining the high-throughput robustness of TR-FRET with the label-free kinetic precision of SPR, we can establish a highly reproducible triage funnel.
HTS triage workflow for amino-piperidine fragments, prioritizing TR-FRET and SPR over AlphaScreen.
Conclusion
For screening libraries enriched with the 4-((4-Aminopiperidin-1-yl)methyl)phenol scaffold, TR-FRET is unequivocally the superior primary screening modality. It mathematically eliminates phenol-induced auto-fluorescence through time-gated detection and avoids the amine-driven singlet oxygen quenching that plagues AlphaScreen technologies. By anchoring your primary HTS with TR-FRET and validating with SPR, you ensure a highly reproducible, artifact-free pipeline capable of accelerating fragment-to-lead optimization.
References
BellBrook Labs. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." 2
Vipergen. "High-Throughput Screening (HTS): Accelerating Drug Discovery." 5
Thermo Fisher Scientific. "Fragment based drug discovery meets challenging drug targets with high-throughput cryo-EM."7
Cross-Validation of 4-((4-Aminopiperidin-1-yl)methyl)phenol LC-MS/MS Quantification: Microelution SPE vs. Conventional Protein Precipitation
The Analytical Challenge: Polarity and Matrix Effects 4-((4-Aminopiperidin-1-yl)methyl)phenol (APMP) is a highly polar, dual-basic compound featuring an aminopiperidine scaffold linked to a phenol ring. This structural m...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Polarity and Matrix Effects
4-((4-Aminopiperidin-1-yl)methyl)phenol (APMP) is a highly polar, dual-basic compound featuring an aminopiperidine scaffold linked to a phenol ring. This structural motif is a critical pharmacophore frequently utilized in the development of kinase inhibitors and neuroreceptor agonists[1]. However, quantifying APMP in biological matrices like human plasma presents significant bioanalytical hurdles.
Because of its high polarity and dual basicity (a primary amine and a tertiary piperidine nitrogen), APMP exhibits extremely poor retention on standard reversed-phase (RP) C18 columns. Consequently, it elutes early in the chromatographic run—often directly in the solvent front. This early elution window is heavily populated by endogenous plasma phospholipids, specifically lysophosphatidylcholines (LPCs) and phosphatidylcholines (PCs). When APMP co-elutes with these lipids, they aggressively compete for charge droplets in the Electrospray Ionization (ESI) source, leading to severe ion suppression and loss of assay sensitivity[2].
Figure 1: Mechanism of ESI ion suppression caused by co-eluting plasma phospholipids.
To overcome this, we cross-validated two distinct sample preparation and chromatographic workflows: Method A (Conventional Protein Precipitation + C18) versus Method B (Mixed-Mode Cation Exchange [MCX] Microelution SPE + High-Strength Silica [HSS] T3) .
A robust bioanalytical method cannot rely on trial and error; it must be built on chemical causality.
The Failure of Protein Precipitation (Method A):
Protein Precipitation (PPT) using acetonitrile effectively denatures and crashes out large plasma proteins. However, it is chemically blind to phospholipids. The resulting supernatant remains heavily laden with LPCs and PCs. When injected onto a standard C18 column, the polar APMP fails to partition into the hydrophobic stationary phase, eluting alongside these matrix lipids and suffering massive signal suppression.
The Superiority of MCX SPE (Method B):
Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the specific pKa of APMP. The primary amine on the piperidine ring has a pKa of ~10.0. By buffering the plasma sample to pH 6.0, we ensure this amine is fully protonated (positively charged).
Orthogonal Binding: The protonated APMP binds strongly to the negatively charged sulfonic acid groups of the MCX sorbent via ionic interactions.
Aggressive Washing: Because the analyte is locked in place ionically, we can wash the sorbent with 100% methanol. This completely solubilizes and removes the neutral and zwitterionic phospholipids that cause matrix effects.
Targeted Elution: Elution is achieved using 5% ammonium hydroxide (NH₄OH) in methanol. The high pH neutralizes the basic amine on APMP, breaking the ionic bond and releasing a highly purified extract.
Coupling this clean extract with an HSS T3 column —which features a lower C18 ligand density and is designed to retain polar compounds while preventing secondary silanol interactions—ensures sharp peak shapes and eliminates tailing.
Figure 2: Comparison of PPT vs. MCX SPE workflows for APMP LC-MS/MS quantification.
Self-Validating Experimental Protocols
To ensure trustworthiness, both protocols were evaluated using APMP-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to self-correct for minor volumetric losses. The validation was conducted in strict accordance with the [3].
Method A: Protein Precipitation (Alternative)
Spike: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of APMP-d4 IS (100 ng/mL).
Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
LC-MS/MS: Inject 5 µL onto a standard C18 column (50 × 2.1 mm, 1.7 µm). Mobile phases: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
Method B: MCX Microelution SPE (Featured Product)
Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of APMP-d4 IS. Dilute with 50 µL of 4% Phosphoric Acid (H₃PO₄) in water to disrupt protein binding and adjust to pH ~6.0.
Condition/Equilibrate: Condition an MCX Microelution plate with 200 µL Methanol, followed by 200 µL Water.
Load: Load the pre-treated sample (110 µL) onto the sorbent.
Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water to remove hydrophilic interferences.
Wash 2 (Organic): Wash with 200 µL of 100% Methanol to elute phospholipids and neutral lipids.
Elute: Elute with 2 × 25 µL of 5% NH₄OH in Methanol.
Dilute & Inject: Dilute the eluate with 50 µL of water (to match initial mobile phase conditions) and inject 5 µL onto an HSS T3 column (50 × 2.1 mm, 1.8 µm).
Quantitative Cross-Validation Data
Matrix effects were calculated using the post-extraction spike method pioneered by [2]. A Matrix Factor (MF) of 1.0 indicates no matrix effect, whereas an MF < 1.0 indicates ion suppression.
Table 1: Recovery and Absolute Matrix Factor (MF) Comparison
Parameter
Method A (PPT + C18)
Method B (MCX SPE + HSS T3)
Extraction Recovery (%)
88.4 ± 6.2%
94.1 ± 2.8%
Absolute Matrix Factor (MF)
0.42 (Severe Suppression)
0.98 (Negligible Suppression)
Phospholipid Removal
< 10%
> 99%
Peak Tailing Factor (Tf)
1.85 (Significant Tailing)
1.05 (Excellent Symmetry)
Data represents n=6 lots of human plasma spiked at 10 ng/mL APMP.
Table 2: FDA Cross-Validation Accuracy & Precision
QC Level (ng/mL)
Method A: Accuracy (% Bias)
Method A: Precision (% CV)
Method B: Accuracy (% Bias)
Method B: Precision (% CV)
LLOQ (0.5)
-18.4%
24.5% (Fails FDA <20%)
-2.1%
5.4% (Passes)
Low QC (1.5)
-12.1%
16.8% (Fails FDA <15%)
1.8%
4.2% (Passes)
Mid QC (50)
-8.5%
11.2%
0.5%
2.8% (Passes)
High QC (400)
-5.2%
9.4%
-1.2%
3.1% (Passes)
Acceptance criteria based on FDA 2018 BMV Guidelines: ±15% for all QCs, ±20% for LLOQ.
Discussion of Results
Method A completely fails the FDA validation criteria at the Lower Limit of Quantification (LLOQ) and Low QC levels. The 24.5% CV at the LLOQ is a direct consequence of the variable ion suppression (MF = 0.42) caused by unremoved phospholipids. Conversely, Method B establishes a highly trustworthy, self-validating system. By leveraging the specific pKa of APMP for orthogonal MCX retention and utilizing the polar-retentive HSS T3 column, Method B eliminates matrix effects (MF = 0.98) and delivers exceptional precision (%CV < 6%) across the entire dynamic range.
Conclusion
For the LC-MS/MS quantification of highly polar, basic analytes like 4-((4-Aminopiperidin-1-yl)methyl)phenol, conventional Protein Precipitation is analytically insufficient. The MCX Microelution SPE combined with an HSS T3 column provides superior phospholipid removal, eliminates ESI ion suppression, and ensures compliance with rigorous FDA bioanalytical validation standards.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. PubMed.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]
As researchers pushing the boundaries of drug discovery—particularly in the synthesis of kinase inhibitors and GPCR ligands—we frequently rely on bifunctional building blocks like 4-((4-Aminopiperidin-1-yl)methyl)phenol...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers pushing the boundaries of drug discovery—particularly in the synthesis of kinase inhibitors and GPCR ligands—we frequently rely on bifunctional building blocks like 4-((4-Aminopiperidin-1-yl)methyl)phenol . While its structural duality makes it a versatile synthetic intermediate, it also creates a complex hazard profile that demands rigorous, scientifically grounded handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we will examine the causality behind these safety protocols, providing you with a self-validating operational system for the safe handling, segregation, and disposal of this compound.
Chemical Hazard Profile & The Causality of Risk
To safely dispose of 4-((4-Aminopiperidin-1-yl)methyl)phenol, we must first understand its molecular behavior. This compound presents a dual-threat profile due to its two distinct functional groups:
The Phenol Moiety (Weakly Acidic & Lipophilic): Phenols are notorious for their ability to disrupt lipid bilayers and denature cellular proteins. Because they act as local anesthetics, dermal exposure can cause severe chemical burns without immediate pain, leading to rapid systemic absorption ()[1].
The Aminopiperidine Moiety (Strongly Basic & Nucleophilic): The secondary/primary amine centers are electron-rich. If introduced to strong acids or oxidizers, they can trigger violent, exothermic reactions.
The Bleach Paradox (Critical Decontamination Warning):
A common laboratory error is using sodium hypochlorite (bleach) to clean up chemical spills. Never use bleach on 4-((4-Aminopiperidin-1-yl)methyl)phenol. The phenol ring undergoes rapid electrophilic aromatic substitution in the presence of hypochlorite, generating highly toxic, volatile, and skin-permeable chlorophenols (such as 2,4,6-trichlorophenol) ()[2]. These byproducts are significantly more dangerous and environmentally persistent than the parent compound[3].
Quantitative Safety & Logistical Data
Before initiating any disposal or cleanup workflow, ensure your operational parameters align with the physical and chemical realities of the compound.
Hazard Parameter
Value / Characteristic
Operational Implication
GHS Classification
Acute Tox. 4 (Oral), Skin Corr. 1B
Mandates fume hood use and impermeable gloves (Neoprene or Silver Shield; standard Nitrile has a low breakthrough time for phenols).
Chemical Reactivity
Incompatible with strong oxidizers & acids
Segregate waste streams strictly; never mix with nitric acid, peroxides, or acid chlorides.
Decontamination
Reactive with NaOCl (Bleach)
Use mild detergent and water only[4]. Bleach generates carcinogenic chlorophenols[2].
Waste Classification
RCRA Hazardous Waste (Phenolic)
Must be incinerated by licensed facilities. Sink disposal is strictly prohibited by the EPA[5].
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: by following the physical state of the chemical, you automatically satisfy environmental compliance and safety requirements.
Protocol A: Liquid Waste Segregation & Disposal
Because this compound is often dissolved in organic solvents (e.g., DMSO, DMF, Methanol) during synthesis, liquid waste management is your most frequent operational hurdle.
Verify Solvent Compatibility: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).
Transfer to Primary Containment: Using a funnel inside a chemical fume hood, transfer the solution into a chemically compatible High-Density Polyethylene (HDPE) waste carboy. Causality: HDPE is highly resistant to both the basic amine and the corrosive phenol, whereas certain plastics or metals may degrade over time.
Labeling: Affix a hazardous waste tag immediately. Explicitly list "4-((4-Aminopiperidin-1-yl)methyl)phenol" and the exact solvent composition.
Secondary Containment: Store the carboy in a secondary containment tray, strictly segregated from acidic waste streams to prevent exothermic neutralization.
Protocol B: Solid Waste & Consumables Disposal
Solid waste includes the raw powder, as well as contaminated pipette tips, Eppendorf tubes, and weighing boats.
Isolate Sharps and Consumables: Collect all contaminated labware in a puncture-proof, sealable, disposable container ()[6]. Do not leave contaminated tips exposed to ambient air, as phenolic dust/vapors can become respiratory hazards.
Double-Bag Bulk Solids: If disposing of expired or compromised bulk powder, double-bag the original container in heavy-duty, transparent polyethylene bags.
EHS Handoff: Store the sealed solid waste in a designated hazardous waste cabinet until pickup by your Environmental Health and Safety (EHS) department for high-temperature incineration.
Protocol C: Emergency Spill Response
In the event of an accidental spill, immediate containment is prioritized over rapid neutralization.
Evacuate and Ventilate: Step back, alert colleagues, and ensure the fume hood or room ventilation is operating at maximum capacity.
Don Advanced PPE: Upgrade to a heavy-duty respirator (if outside a hood), a chemical-resistant apron, and Neoprene gloves.
Absorb (Do Not Wipe): Cover the spill entirely with an inert absorbent material such as dry sand, vermiculite, or a commercial universal spill kit. Causality: Using paper towels on concentrated phenolic solutions can press the chemical through your gloves and increases the surface area for toxic volatilization.
Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth HDPE solid waste container.
Surface Decontamination: Wash the affected surface with a mild laboratory detergent and water. Do not apply bleach [2].
Operational Workflow Visualization
The following decision tree maps the logical relationships between the compound's physical state and its required disposal pathway.
Fig 1: Operational workflow for the segregation, containment, and disposal of phenolic amine waste.
References
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol." Centers for Disease Control and Prevention. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Phenol Hazard Summary and Waste Management." EPA.gov. Available at:[Link]
National Institutes of Health (NIH). "Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products." PubMed Central (PMC). Available at:[Link]
University of Tennessee Health Science Center (UTHSC) Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal Procedure." UTHSC.edu. Available at:[Link]
Personal protective equipment for handling 4-((4-Aminopiperidin-1-yl)methyl)phenol
A Researcher's Guide to Safely Handling 4-((4-Aminopiperidin-1-yl)methyl)phenol An In-Depth Look at Essential Personal Protective Equipment and Handling Protocols As a novel compound in various research and development p...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 4-((4-Aminopiperidin-1-yl)methyl)phenol
An In-Depth Look at Essential Personal Protective Equipment and Handling Protocols
As a novel compound in various research and development pipelines, 4-((4-Aminopiperidin-1-yl)methyl)phenol demands a thorough understanding of its safe handling, use, and disposal. This guide provides an essential framework for researchers, scientists, and drug development professionals, ensuring that laboratory operations are conducted with the highest degree of safety and scientific integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling substituted phenols and aminopiperidine derivatives.
Understanding the Risks: Hazard Profile
While specific toxicological data for 4-((4-Aminopiperidin-1-yl)methyl)phenol is not extensively documented in publicly available literature, its chemical structure, containing both a phenol and an aminopiperidine moiety, suggests a hazard profile that should be treated with significant caution. Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] They are also readily absorbed through the skin, which can lead to systemic toxicity.[2][3] Aminophenols, a related class of compounds, are considered hazardous and can cause skin and eye irritation.[4][5] Some are also suspected of causing genetic defects.[6]
Given these characteristics, it is prudent to handle 4-((4-Aminopiperidin-1-yl)methyl)phenol as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
PPE Category
Item
Specification
Hand Protection
Chemical-resistant gloves
Nitrile (minimum 8 mil), neoprene, or butyl rubber gloves are recommended. Double gloving is strongly advised for enhanced protection.[1][7]
Eye Protection
Safety glasses with side shields or chemical splash goggles
Must be worn at all times in the laboratory.[2][6]
Face Protection
Face shield
Required when there is a significant risk of splashing or when handling larger quantities.[1][8]
Body Protection
Laboratory coat
A fully buttoned, long-sleeved lab coat is the minimum requirement.[1][2] For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended.[7]
Respiratory Protection
NIOSH-approved respirator
Necessary if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[1][6]
Causality in PPE Selection: The recommendation for nitrile, neoprene, or butyl rubber gloves stems from their proven resistance to phenols and similar aromatic compounds.[1] Double gloving provides an additional barrier and a clear indication of a breach if the outer glove is contaminated. A face shield, in conjunction with safety goggles, offers full-face protection from splashes, which is critical given the corrosive nature of phenols.[8]
All manipulations of 4-((4-Aminopiperidin-1-yl)methyl)phenol, from weighing to solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Preparation Phase:
Work Area Decontamination: Ensure the fume hood and surrounding area are clean and free of clutter.
Emergency Equipment Check: Verify the immediate accessibility and functionality of an emergency eyewash station and safety shower.[4][6]
Spill Kit Readiness: Confirm that a chemical spill kit, containing an absorbent material suitable for phenols, is readily available.[8]
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
Handling Phase:
Container Management: Open containers of the compound carefully to prevent the generation of dust.[9]
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.
Solution Preparation: When preparing solutions, slowly add the 4-((4-Aminopiperidin-1-yl)methyl)phenol to the solvent to prevent splashing.[1]
Secure Storage: Keep the container tightly closed when not in use.[5][6]
Hygiene: Avoid all contact with skin, eyes, and clothing.[6] Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]
Contingency Planning: Emergency and Disposal Protocols
Emergency Response:
Skin Contact: Immediately remove all contaminated clothing.[2][6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.[5] For phenol exposure, some protocols recommend wiping the affected area with polyethylene glycol (PEG 300 or 400) before washing.[3][8]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Management:
Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[11] Collect the absorbed material into a suitable, labeled container for disposal.[9][12]
Major Spills: Evacuate the laboratory and alert emergency personnel.[11]
Disposal Plan:
All waste containing 4-((4-Aminopiperidin-1-yl)methyl)phenol, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[2] Place all waste in sealed, properly labeled containers.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling 4-((4-Aminopiperidin-1-yl)methyl)phenol safely.
Caption: Decision workflow for handling 4-((4-Aminopiperidin-1-yl)methyl)phenol.
References
Monash University. (2023, June).
BenchChem. (2025). Personal protective equipment for handling 4-(Phenylthio)phenol.
NextSDS. 4-[(4-Aminopiperidin-1-yl)
Cole-Parmer. (2004, September 7).
Office of Environmental Health and Safety (OEHS). (2023, June 30). FACT SHEET: Phenol.
The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
Echemi. (4-Aminophenyl)(4-methyl-1-piperidinyl)
CPAChem. (2019, May 16).
Yale Environmental Health & Safety. (2022, June).
Fisher Scientific. (2016, October 18).
Fisher Scientific. (2010, October 23).
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